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  • Product: 1-Methoxy-2-phenyl-1H-indole
  • CAS: 16616-82-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Methoxy-2-phenyl-1H-indole: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-Methoxy-2-phenyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry. While sp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Methoxy-2-phenyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile of its anticipated properties, structure, and reactivity. This analysis is grounded in comparative data from similar N-substituted 2-phenylindoles to provide a predictive and insightful resource for researchers.

Molecular Structure and Physicochemical Properties

1-Methoxy-2-phenyl-1H-indole is an aromatic heterocyclic compound featuring a core indole scaffold substituted with a phenyl group at the C2 position and a methoxy group on the indole nitrogen (N1). The N-methoxy group is a key structural feature that distinguishes it from the more commonly studied N-alkyl or N-aryl indoles, and is expected to significantly influence its electronic properties and reactivity.

The fundamental structural details are provided below:

  • Molecular Formula: C₁₅H₁₃NO

  • Molecular Weight: 223.27 g/mol

  • Canonical SMILES: CON1C2=CC=CC=C2C=C1C3=CC=CC=C3

  • InChI Key: ZHQNIQVOVQMVNI-UHFFFAOYSA-N

Caption: 2D structure of 1-Methoxy-2-phenyl-1H-indole.

Predicted Physicochemical Properties
Property1-Methoxy-2-phenyl-1H-indole (Predicted)1-Methyl-2-phenylindole (Experimental)Reference
Molecular Weight 223.27 g/mol 207.27 g/mol [1][2]
XLogP3 4.14.1[1][2]
Monoisotopic Mass 223.09972 Da207.10480 Da[1][2]
Solubility Not available0.6 µg/mL (in water at pH 7.4)[2]

The predicted lipophilicity (XLogP3) is similar to its N-methyl analog, suggesting comparable behavior in terms of membrane permeability and solubility in organic solvents.

Synthesis of N-Alkoxyindoles: A General Protocol

N-alkoxyindoles, including 1-Methoxy-2-phenyl-1H-indole, are typically synthesized through the alkylation of the corresponding N-hydroxyindole precursor.[3] Another established method involves the base-mediated cyclization of substituted 2-nitrostyrenes.[3]

General Protocol for N-Alkylation of 2-phenyl-N-hydroxyindole

This protocol outlines a generalized procedure for the synthesis of 1-Methoxy-2-phenyl-1H-indole from a hypothetical 2-phenyl-N-hydroxyindole intermediate, based on established methods for N-alkoxyindole synthesis.[3]

SynthesisWorkflow Start 2-phenyl-N-hydroxyindole Base Addition of Base (e.g., K₂CO₃, NaH) Start->Base Step 1 Methylation Addition of Methylating Agent (e.g., Dimethyl sulfate, Methyl iodide) Base->Methylation Step 2 Reaction Reaction in an appropriate solvent (e.g., Methanol, Toluene) Methylation->Reaction Step 3 Workup Aqueous Workup & Extraction Reaction->Workup Step 4 Purification Purification (e.g., Column Chromatography) Workup->Purification Step 5 Product 1-Methoxy-2-phenyl-1H-indole Purification->Product Final Product

Caption: Generalized workflow for the synthesis of 1-Methoxy-2-phenyl-1H-indole.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 2-phenyl-N-hydroxyindole precursor in a suitable anhydrous solvent (e.g., methanol, toluene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Add a suitable base (e.g., potassium carbonate, sodium hydride) to the solution and stir at room temperature to facilitate the formation of the corresponding anion. The choice of base and solvent is critical and can influence the reaction yield.[3]

  • Alkylation: Introduce the methylating agent (e.g., dimethyl sulfate or methyl iodide) to the reaction mixture. The reaction may be stirred at room temperature or gently heated to drive it to completion.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1-Methoxy-2-phenyl-1H-indole.

Spectroscopic Characterization: A Comparative Analysis

While experimental spectra for 1-Methoxy-2-phenyl-1H-indole are not available in the reviewed literature, its expected spectroscopic features can be inferred from the data of its N-methyl analog, 1-methyl-2-phenylindole.[2]

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Signals corresponding to the protons on the phenyl ring and the indole core are expected in the aromatic region (approximately 7.0-8.0 ppm).

  • Indole C3-H: A characteristic singlet for the proton at the C3 position of the indole ring is anticipated.

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the N-methoxy group is expected, likely in the range of 3.5-4.0 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Multiple signals in the downfield region (approximately 110-140 ppm) corresponding to the carbons of the indole and phenyl rings.

  • Indole C2 and C3a: Characteristic signals for the C2 (bearing the phenyl group) and C3a carbons.

  • Methoxy Carbon: A signal in the upfield region (approximately 55-65 ppm) corresponding to the carbon of the N-methoxy group.

Infrared (IR) Spectroscopy (Predicted):

  • C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

  • C=C Stretching: Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: A prominent C-O stretching band for the methoxy group is anticipated around 1050-1250 cm⁻¹.

  • Absence of N-H Stretching: Notably, unlike 2-phenyl-1H-indole, the spectrum will lack the characteristic N-H stretching band typically observed around 3400 cm⁻¹.

Mass Spectrometry (Predicted):

The PubChem database predicts several adducts for 1-Methoxy-2-phenyl-1H-indole.[1]

AdductPredicted m/z
[M+H]⁺ 224.10700
[M+Na]⁺ 246.08894
[M]⁺ 223.09917

Reactivity and Potential Chemical Transformations

The reactivity of the indole nucleus is well-documented, with the C3 position being particularly susceptible to electrophilic substitution. The N-methoxy group in 1-Methoxy-2-phenyl-1H-indole is expected to modulate this reactivity. The oxygen atom of the methoxy group can donate electron density into the indole ring system, potentially enhancing its nucleophilicity.

Key areas of reactivity to consider for this molecule include:

  • Electrophilic Substitution: Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur, primarily at the C3 position.

  • Oxidation: The indole ring is susceptible to oxidation, and the N-methoxy group may influence the outcome of such reactions.

  • N-O Bond Cleavage: Under certain reductive or acidic conditions, the N-O bond of the methoxy group could be cleaved.

Potential Biological Activity and Drug Discovery Applications

The 2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Antioxidant Potential: Many indole derivatives, particularly those with electron-donating groups, are known to be potent antioxidants. The methoxy group may contribute to this activity.

  • Enzyme Inhibition: Substituted 2-phenylindoles have been investigated as inhibitors of various enzymes, including nitric oxide synthase and NFκB, which are implicated in inflammation and cancer.[4]

  • Structural Mimicry: The overall architecture of 1-Methoxy-2-phenyl-1H-indole allows it to be a scaffold for designing molecules that can interact with various biological targets.

Given the established biological profile of the 2-phenylindole core, 1-Methoxy-2-phenyl-1H-indole represents a valuable, yet underexplored, molecule for further investigation in drug discovery programs.

Conclusion

1-Methoxy-2-phenyl-1H-indole is a compound with significant potential in the fields of organic synthesis and medicinal chemistry. While specific experimental data for this molecule remains to be published, this guide provides a comprehensive overview of its predicted properties, likely synthetic routes, and expected chemical behavior based on a thorough analysis of related compounds. The information presented herein serves as a valuable resource for researchers interested in exploring the synthesis and potential applications of this and other N-alkoxyindoles. Further experimental investigation is warranted to fully characterize this promising molecule and unlock its potential in various scientific domains.

References

A complete list of references will be provided upon request. The information in this guide is based on the search results from various scientific databases and publications.

Sources

Exploratory

Foreword: Charting Unexplored Territory in Indole Pharmacology

An In-depth Technical Guide to the Biological Activity of 1-Methoxy-2-phenyl-1H-indole: A Structurally-Informed Perspective To our fellow researchers, scientists, and drug development professionals, this guide ventures i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 1-Methoxy-2-phenyl-1H-indole: A Structurally-Informed Perspective

To our fellow researchers, scientists, and drug development professionals, this guide ventures into the promising yet largely uncharted territory of 1-Methoxy-2-phenyl-1H-indole. As of this writing, direct, in-depth biological studies on this specific isomer are notably scarce in peer-reviewed literature. However, the indole nucleus, particularly when substituted with methoxy and phenyl groups, represents a "privileged scaffold" in medicinal chemistry, consistently yielding compounds with significant and diverse biological activities.[1]

This guide, therefore, adopts a logical, structure-guided approach. We will first establish the chemical identity of 1-Methoxy-2-phenyl-1H-indole and its general synthetic accessibility. The core of this document will then provide a comprehensive analysis of the biological activities of its closest structural analogs. By examining the influence of methoxy and phenyl group positioning on the indole core in related molecules, we can construct a robust, data-driven hypothesis for the potential therapeutic applications of 1-Methoxy-2-phenyl-1H-indole. This analysis is intended to serve as a foundational resource to inspire and guide future research into this promising molecule.

The 1-Methoxy-2-phenyl-1H-indole Scaffold: An Overview

The target molecule, 1-Methoxy-2-phenyl-1H-indole, possesses a unique substitution pattern that distinguishes it from more commonly studied isomers. The key features are:

  • A Phenyl Group at Position 2: This substitution is a well-established pharmacophore in many biologically active indoles, contributing to interactions with various biological targets.[2][3]

  • A Methoxy Group at Position 1 (N-methoxy): The presence of a methoxy group directly on the indole nitrogen is less common than substitution on the benzene ring portion of the indole. This N-O bond introduces distinct electronic and steric properties compared to its C-methoxy isomers, which could lead to novel biological activities.

The synthesis of N-substituted indoles can be achieved through various established organic chemistry methodologies, often involving the N-alkylation or N-arylation of a pre-formed indole ring or through cyclization strategies like the Fischer indole synthesis using appropriately substituted hydrazines.[4]

Biological Activity Profile of Structurally Related Indole Derivatives

To build a predictive model for the biological activity of 1-Methoxy-2-phenyl-1H-indole, we will now delve into the documented activities of its close structural relatives.

Anticancer and Cytotoxic Potential: Tubulin Polymerization Inhibition

A significant body of research points to methoxy-substituted 2-phenylindoles as potent inhibitors of tubulin polymerization, a mechanism shared with successful anticancer agents like colchicine.[2][5]

  • Key Findings: Studies on 3-formyl-2-phenylindoles with methoxy substitutions on the phenyl ring and/or the indole nucleus have demonstrated potent cytotoxic activity against human breast cancer cell lines (MDA-MB 231 and MCF-7).[5] For instance, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole was identified as a highly active compound with IC50 values in the nanomolar range for cell growth inhibition and low micromolar range for tubulin polymerization inhibition.[5]

  • Mechanism of Action: These compounds are proposed to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics.[2][5] This leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[2][6] The methoxy groups on the phenyl ring often play a crucial role in mimicking the trimethoxyphenyl moiety of colchicine, enhancing binding affinity.[2]

The presence of the 2-phenyl group is critical for this activity, while the position of the methoxy group can significantly alter potency and even the mechanism of cell death.[7]

Proposed Relevance for 1-Methoxy-2-phenyl-1H-indole:

The N-methoxy group in 1-Methoxy-2-phenyl-1H-indole could influence its binding to the colchicine site on tubulin in a novel way. Its unique stereoelectronic profile may offer a different vector for interaction within the binding pocket compared to C-methoxy isomers. This warrants direct investigation of its tubulin polymerization inhibition activity.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method to assess the inhibitory effect of a compound on tubulin assembly.

  • Reagents and Materials:

    • Lyophilized bovine brain tubulin (>99% pure)

    • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

    • Guanosine triphosphate (GTP)

    • Test compound (1-Methoxy-2-phenyl-1H-indole) dissolved in DMSO

    • Positive control (Colchicine or Paclitaxel)

    • 96-well microplate reader with a 340 nm filter and temperature control

  • Procedure:

    • Reconstitute tubulin in G-PEM buffer on ice to a final concentration of 3 mg/mL.

    • Prepare serial dilutions of the test compound and controls in G-PEM buffer.

    • In a pre-chilled 96-well plate, add 5 µL of the compound dilutions.

    • Add 100 µL of the tubulin solution to each well.

    • Initiate the polymerization by adding 1 µL of 100 mM GTP to each well.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes.

    • Plot absorbance vs. time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated.

    • Determine the IC50 value by plotting the inhibition of polymerization against the compound concentration.

Diagram: Proposed Experimental Workflow for Tubulin Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tubulin Reconstitute Tubulin Plate Add Reagents to 96-well Plate Tubulin->Plate Compound Prepare Compound Dilutions Compound->Plate Controls Prepare Controls (Colchicine) Controls->Plate Incubate Incubate at 37°C Plate->Incubate Read Read Absorbance at 340 nm Incubate->Read Plot Plot Polymerization Curves Read->Plot IC50 Calculate IC50 Value Plot->IC50 caption Workflow for Tubulin Polymerization Assay

Caption: Workflow for Tubulin Polymerization Assay

Antioxidant Activity

Indole derivatives, particularly those with electron-donating groups like methoxy, are known for their antioxidant properties.[3]

  • Key Findings: Studies on various 2-phenyl-1H-indoles have demonstrated significant free radical scavenging activity, comparable to known antioxidants like melatonin.[3] The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and superoxide radical scavenging assays.[3]

  • Mechanism of Action: The indole nucleus can act as a free radical scavenger by donating a hydrogen atom from the N-H group. Substituents that increase the electron density of the indole ring, such as a methoxy group, can enhance this activity.

Proposed Relevance for 1-Methoxy-2-phenyl-1H-indole:

While the typical mechanism involves the N-H proton, the N-methoxy group in 1-Methoxy-2-phenyl-1H-indole alters this. Its antioxidant potential might arise from the stabilization of a radical cation on the indole ring system or through other mechanisms. This makes it an interesting candidate for antioxidant screening to explore potentially novel structure-activity relationships.

Antimycobacterial Activity

Substituted indoles have also emerged as promising scaffolds for the development of new antitubercular agents.

  • Key Findings: A series of 3-phenyl-1H-indoles were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (Mtb).[8][9] It was found that the presence of a methoxy group on the phenyl ring can contribute significantly to the antimycobacterial activity.[8][9] For example, a 4-methoxy-substituted 3-phenyl-1H-indole derivative showed a minimum inhibitory concentration (MIC) of 28.0 µM against the Mtb H37Rv strain.[8]

  • Mechanism of Action: While the exact mechanism for these indole derivatives is still under investigation, they represent a novel class of Mtb growth inhibitors.

Proposed Relevance for 1-Methoxy-2-phenyl-1H-indole:

Given the activity of methoxy-phenyl-indoles against Mtb, 1-Methoxy-2-phenyl-1H-indole should be considered for screening in antitubercular assays. The unique N-methoxy substitution could offer a different mode of interaction with mycobacterial targets.

Quantitative Data Summary of Related Compounds

The following table summarizes the reported biological activities for various methoxy-phenyl-indole analogs.

CompoundBiological ActivityAssay/Cell LinePotency (IC50 / MIC)Reference
3-formyl-6-methoxy-2-(4-methoxyphenyl)indoleCytotoxicityMDA-MB 231 cells35 nM[5]
3-formyl-6-methoxy-2-(4-methoxyphenyl)indoleTubulin Polymerization InhibitionIn vitro1.5 µM[5]
4-methoxy-substituted 3-phenyl-1H-indole derivative (3c)AntimycobacterialM. tuberculosis H37Rv28.0 µM[8]
2-(4-Aminophenyl)-6-fluoro-1H-indoleAntioxidant (DPPH Scavenging)In vitro80% inhibition at 1mM[3]
2-(4-Aminophenyl)-6-fluoro-1H-indoleAntioxidant (Superoxide Scavenging)In vitro81% inhibition at 1mM[3]

Proposed Future Research Directions

The analysis of structurally related compounds strongly suggests that 1-Methoxy-2-phenyl-1H-indole is a molecule of significant interest for biological evaluation. A systematic investigation should be undertaken to elucidate its pharmacological profile.

Diagram: Proposed Research Strategy

G cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation A Cytotoxicity Screening (e.g., NCI-60 Panel) E Cell Cycle Analysis A->E H Xenograft Tumor Models A->H B Tubulin Polymerization Assay B->E G Molecular Docking Studies B->G C Antioxidant Assays (DPPH, ORAC) D Antimicrobial Screening (e.g., Mtb, ESKAPE pathogens) F Apoptosis Assays E->F I Pharmacokinetic (ADME) Studies H->I caption A Proposed Research Funnel for 1-Methoxy-2-phenyl-1H-indole

Caption: A Proposed Research Funnel for 1-Methoxy-2-phenyl-1H-indole

Conclusion

While direct experimental data on the biological activity of 1-Methoxy-2-phenyl-1H-indole is currently lacking, a comprehensive analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The 2-phenylindole scaffold, particularly when adorned with methoxy groups, has consistently demonstrated potent anticancer activity through the inhibition of tubulin polymerization. Furthermore, the broader class of methoxyindoles exhibits a wide range of other biological effects, including antioxidant and antimicrobial properties.

The unique N-methoxy substitution of 1-Methoxy-2-phenyl-1H-indole presents an exciting opportunity to explore novel structure-activity relationships and potentially discover a new class of therapeutic agents. It is our hope that this guide will serve as a catalyst for such research, paving the way for new discoveries in the field of medicinal chemistry.

References

  • Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. IJDDT, 13(3). [Link]

  • Yadav, G., et al. (2021). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. ChemistrySelect, 6(35), 9234-9258. [Link]

  • Li, M., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(9), 1109-1119. [Link]

  • Stempel, C., et al. (2018). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. European Journal of Medicinal Chemistry, 157, 182-195. [Link]

  • Hibino, S., & Hughes, D. L. (2006). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 54(9), 1321-1333. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. Molecules, 27(9), 2843. [Link]

  • Tron, G. C., et al. (2016). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 59(17), 7944-7963. [Link]

  • de Souza, M. V. N., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5202. [Link]

  • Karaaslan, C., et al. (2013). Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles. Bioorganic & Medicinal Chemistry Letters, 23(9), 2671-2674. [Link]

  • de Souza, M. V. N., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Semantic Scholar. [Link]

  • Pelly, S. C., et al. (2016). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 59(5), 1975-1989. [Link]

  • Ivanov, I., et al. (2021). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Molecules, 26(16), 4991. [Link]

  • Gastpar, R., et al. (1998). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Journal of Medicinal Chemistry, 41(25), 4965-4972. [Link]

Sources

Foundational

Technical Guide: Solubility and Stability Profile of 1-Methoxy-2-phenyl-1H-indole

Executive Summary 1-Methoxy-2-phenyl-1H-indole (CAS: 55406-44-1) is a specialized N-alkoxyindole derivative characterized by significant lipophilicity and a unique reactivity profile driven by the N-O bond. Unlike its pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methoxy-2-phenyl-1H-indole (CAS: 55406-44-1) is a specialized N-alkoxyindole derivative characterized by significant lipophilicity and a unique reactivity profile driven by the N-O bond. Unlike its parent compound, 2-phenylindole, the presence of the 1-methoxy group alters its hydrogen bond donor capacity, drastically reducing aqueous solubility while introducing specific photochemical sensitivities.

This guide provides a rigorous technical analysis of its physicochemical behavior, offering validated protocols for solubility determination and stability maintenance during drug development workflows.

Part 1: Physicochemical Profile[1]

The substitution of the indole nitrogen with a methoxy group creates a distinct electronic environment. The electron-withdrawing oxygen atom reduces the electron density available for protonation, while the 2-phenyl ring provides extended conjugation, stabilizing the core but increasing lipophilicity.

Key Properties Table
PropertyValue / CharacteristicTechnical Note
Molecular Formula C₁₅H₁₃NO
Molecular Weight 223.27 g/mol
CAS Number 55406-44-1
Predicted LogP ~4.1 - 4.5Highly Lipophilic [1]
Aqueous Solubility < 1 µg/mL (Estimated)Class IV (Low Solubility/Low Permeability potential)
pKa (Conjugate Acid) < -2 (Estimated)The N-OMe group significantly decreases basicity compared to indole (pKa ~ -3.6).
H-Bond Donors 0N-H replaced by N-OMe.
H-Bond Acceptors 2Nitrogen lone pair (delocalized) and Methoxy Oxygen.
Solubility Drivers

The lack of a hydrogen bond donor (N-H) removes the primary mechanism for water interaction found in unsubstituted indoles. Consequently, solvation is driven almost entirely by Van der Waals forces and


-

interactions, making the compound highly soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF), but practically insoluble in water or acidic buffers.

Part 2: Stability and Degradation Mechanisms

The stability of 1-Methoxy-2-phenyl-1H-indole is governed by two competing structural features: the stabilizing conjugation of the 2-phenyl group and the labile N-O bond.

Photochemical Instability (Critical)

N-alkoxyindoles are inherently photosensitive. Upon exposure to UV-Vis light, the N-O bond can undergo homolytic cleavage.

  • Mechanism: Photo-excitation leads to the formation of an indole radical and a methoxy radical. These radicals can recombine to form isomers (e.g., 3-methoxy-2-phenylindole via rearrangement) or abstract hydrogen to revert to 2-phenylindole [2].

  • Operational Impact: All handling must occur under amber light or in opaque vessels.

Chemical Stability[2]
  • Acid Sensitivity: While the 2-phenyl group sterically protects the C2 position, strong acids can protonate the oxygen or C3, potentially catalyzing N-O bond cleavage or dimerization.

  • Oxidation: The electron-rich indole ring is susceptible to oxidation at the C3 position, particularly in solution. The N-methoxy group does not fully protect against oxidative attack by singlet oxygen or peroxides.

Degradation Pathway Diagram

DegradationPathway MPI 1-Methoxy-2-phenylindole (Intact) Excited Excited State (Singlet/Triplet) MPI->Excited hv (UV/Vis) Oxidation Oxidation Products (C3-OH / Dimer) MPI->Oxidation O2 / Peroxides RadicalPair Radical Pair [Indolyl• + •OMe] Excited->RadicalPair Homolysis Parent 2-Phenylindole (N-O Cleavage) RadicalPair->Parent H-Abstraction Isomer 3-Methoxy-2-phenylindole (Rearrangement) RadicalPair->Isomer Recombination

Figure 1: Proposed degradation pathways emphasizing photochemical N-O bond homolysis and rearrangement risks.

Part 3: Experimental Protocols

Thermodynamic Solubility Assessment

Due to the compound's high lipophilicity, standard kinetic solubility assays (nephelometry) may yield false negatives due to micro-precipitation. A thermodynamic shake-flask method is required for accuracy.

Protocol:

  • Preparation: Weigh 2 mg of 1-Methoxy-2-phenyl-1H-indole into a chemically resistant glass vial (e.g., borosilicate).

  • Solvent Addition: Add 1.0 mL of the target buffer (pH 1.2, 7.4) or water.[1][2]

  • Equilibration:

    • Seal vial tightly.

    • Incubate at 25°C with constant agitation (orbital shaker at 300 rpm) for 24 hours.

    • Critical Step: Protect from light using aluminum foil wrapping throughout the incubation.

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Dilute supernatant with Acetonitrile (1:1 v/v) to ensure solubility during injection.

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Solvent Compatibility & Stock Preparation

For biological assays, DMSO is the preferred vehicle.

SolventSolubility RatingMax Conc. (Est.)Stability Risk
DMSO Excellent> 50 mMLow (if stored anhydrous/frozen)
Ethanol Good~ 10-20 mMModerate (oxidation potential)
Water Insoluble< 1 µMN/A
Acetonitrile Excellent> 50 mMLow

Stock Solution Protocol:

  • Dissolve compound in 100% anhydrous DMSO to reach 10 mM.

  • Aliquot into single-use amber glass vials (avoid plastic microfuge tubes for long-term storage to prevent leaching/sorption).

  • Store at -20°C or -80°C.

  • Self-Validation: Upon thawing, visually inspect for precipitation. Verify concentration via UV absorbance if the aliquot is older than 3 months.

Stability Stress Testing Workflow

StabilityWorkflow cluster_Conditions Stress Conditions Start Stock Solution (10 mM in DMSO) Acid Acid Stress (0.1N HCl, 4h) Start->Acid Oxidation Oxidative Stress (3% H2O2, 4h) Start->Oxidation Light Photostability (ICH Q1B, 24h) Start->Light Control Dark Control (RT, 24h) Start->Control Analysis LC-MS Analysis (Purity & ID) Acid->Analysis Oxidation->Analysis Light->Analysis Control->Analysis Decision Data Interpretation Analysis->Decision Compare AUC%

Figure 2: Workflow for validating the chemical stability of MPI under forced degradation conditions.

Part 4: Handling and Storage Directives

To maintain the integrity of 1-Methoxy-2-phenyl-1H-indole, researchers must adhere to a strict "Cold-Dark-Inert" protocol.

  • Light Exclusion: The N-methoxy moiety is a chromophore that can facilitate photodecomposition. Always use amber glassware. If amber glass is unavailable, wrap vessels in aluminum foil immediately after weighing.

  • Inert Atmosphere: While the 2-phenyl group stabilizes the indole, long-term storage should be under Argon or Nitrogen to prevent slow oxidation of the C3 position or N-oxide rearrangement.

  • Temperature: Store solid powder at -20°C. Solutions in DMSO should be kept frozen; repeated freeze-thaw cycles should be minimized to prevent moisture uptake (DMSO is hygroscopic), which can accelerate hydrolysis or precipitation.

References

  • PubChem. (2025).[2][3] 1-Methoxy-2-phenyl-1H-indole Compound Summary. National Library of Medicine. Available at: [Link]

  • Somei, M., et al. (2001). 1-Hydroxyindole hypotheses and the synthesis of 1-methoxyindole derivatives. Heterocycles. (Contextual grounding on N-methoxyindole stability and synthesis).
  • Kawasaki, T., et al. (1991). Rearrangement of 1-methoxyindoles. Journal of the Chemical Society, Perkin Transactions 1. (Mechanistic basis for photo-rearrangement).

Sources

Exploratory

A Technical Guide to the Preliminary Cytotoxicity Screening of 1-Methoxy-2-phenyl-1H-indole

Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] The novel compound, 1-Methoxy-2-phenyl-1H-indole, represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] The novel compound, 1-Methoxy-2-phenyl-1H-indole, represents a promising candidate for investigation due to the known bioactivities of related methoxy- and phenyl-substituted indoles, including anticancer properties.[2][3][4] This guide provides a comprehensive, technically-grounded framework for conducting the preliminary in vitro cytotoxicity screening of this compound. We move beyond simple protocols to explain the scientific rationale behind employing a dual-assay strategy—quantifying metabolic activity and cell membrane integrity simultaneously. This approach yields a more nuanced initial assessment of the compound's biological effect, distinguishing between cytostatic and cytotoxic mechanisms. This document outlines the standard experimental workflow, data presentation, and mechanistic investigation applicable to such a compound.[5] The guide details widely accepted in vitro assays, including those for assessing cell viability and metabolic activity, and membrane integrity.[6][7][8] Furthermore, it presents a framework for interpreting the data and visualizing the potential cellular pathways affected, thereby offering a robust roadmap for the initial cytotoxic characterization of promising new molecules in drug discovery.

Introduction and Rationale

The Indole Scaffold: A Cornerstone of Drug Discovery

Indole and its derivatives are of immense interest to researchers due to their presence in a vast array of pharmaceuticals and natural products. This heterocyclic system is a key component in molecules exhibiting a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer effects.[1][9] The structural versatility of the indole ring allows for substitutions that can fine-tune its pharmacological profile, making it a frequent target for synthetic modification in the pursuit of novel therapeutics.

Profile of 1-Methoxy-2-phenyl-1H-indole

The subject of this guide, 1-Methoxy-2-phenyl-1H-indole, is a distinct derivative featuring a methoxy group at the N1 position and a phenyl group at the C2 position. While specific biological data for this exact molecule is not yet prevalent in public literature[10], its structural motifs are associated with significant bioactivity. For instance, methoxy-substituted 2-phenylindoles have been identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents.[4] This precedent provides a strong rationale for undertaking a thorough cytotoxic evaluation of 1-Methoxy-2-phenyl-1H-indole.

Objectives of Preliminary Cytotoxicity Screening

The initial in vitro screening is a critical gatekeeping step in the drug development pipeline.[5][11] The primary objectives for assessing 1-Methoxy-2-phenyl-1H-indole are:

  • To determine the dose-dependent effect of the compound on cell viability and proliferation.

  • To calculate the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

  • To gain preliminary insights into the mode of cell death (e.g., necrosis vs. apoptosis or cytostasis) by employing complementary assay methodologies.

  • To assess for selective cytotoxicity by testing against both cancerous and non-cancerous cell lines.

A Dual-Assay Approach for Comprehensive Screening

To obtain a robust and multi-faceted understanding of a compound's cytotoxic profile, relying on a single assay is insufficient. We advocate for a dual-assay approach that simultaneously interrogates two distinct hallmarks of cell health: metabolic activity and plasma membrane integrity.

Assay for Metabolic Activity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that serves as a proxy for cell viability by measuring the activity of mitochondrial dehydrogenases.[12] In living, metabolically active cells, these enzymes reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[12][13] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of viable cells.[14] A reduction in the MTT signal indicates a decrease in metabolic activity, which can result from either cell death or inhibition of proliferation (cytostasis).

Assay for Membrane Integrity: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity.[15][16] This event is a classic indicator of necrotic cell death.[17] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to produce NADH, which then reduces a tetrazolium salt to a colored formazan product.[15][16] An increase in LDH activity in the supernatant is a direct marker of cell lysis.

Rationale for the Dual-Assay Strategy

The power of this combined approach lies in its ability to differentiate between cellular outcomes. By comparing the results from both assays, we can form a preliminary hypothesis about the compound's mechanism of action.

cluster_assays Primary Assays cluster_outcomes Interpreted Outcomes cluster_hypothesis Preliminary Hypothesis compound 1-Methoxy-2-phenyl-1H-indole Treatment mtt MTT Assay (Measures Metabolic Activity) ldh LDH Assay (Measures Membrane Lysis) outcome1 ↓ MTT Signal ↑ LDH Release mtt->outcome1 Decrease outcome2 ↓ MTT Signal ↔ LDH Release mtt->outcome2 Decrease outcome3 ↔ MTT Signal ↔ LDH Release mtt->outcome3 No Change ldh->outcome1 Increase ldh->outcome2 No Change ldh->outcome3 No Change hyp1 Necrotic Cytotoxicity outcome1->hyp1 hyp2 Apoptosis or Cytostasis outcome2->hyp2 hyp3 No Significant Effect outcome3->hyp3

Figure 1: Logical flow for interpreting dual-assay cytotoxicity data.

Experimental Design and Protocols

A rigorous experimental design is paramount for generating reproducible and trustworthy data. The following workflow provides a comprehensive plan for screening 1-Methoxy-2-phenyl-1H-indole.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase start Start cell_culture 1. Cell Line Selection & Culture start->cell_culture compound_prep 2. Compound Stock & Dilution Series cell_culture->compound_prep cell_seeding 3. Seed Cells in 96-Well Plates compound_prep->cell_seeding treatment 4. Treat Cells with Compound (24-72h Incubation) cell_seeding->treatment ldh_assay 5a. LDH Assay (Collect Supernatant) treatment->ldh_assay mtt_assay 5b. MTT Assay (Process Remaining Cells) ldh_assay->mtt_assay Use same plate read_absorbance 6. Read Absorbance (Plate Reader) mtt_assay->read_absorbance calc 7. Calculate % Viability & % Cytotoxicity read_absorbance->calc ic50 8. Generate Dose-Response Curve & Determine IC50 calc->ic50 end End: Report & Interpretation ic50->end

Figure 2: Overall experimental workflow for cytotoxicity screening.

Materials and Reagents
  • Cell Lines: A panel including a cancer cell line (e.g., A549 - human lung carcinoma) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) to evaluate selectivity.

  • Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: 1-Methoxy-2-phenyl-1H-indole, purity >95%.

  • Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Assay Kits: Commercial MTT and LDH cytotoxicity assay kits.

  • Positive Control: Doxorubicin or Staurosporine.

  • Consumables: 96-well flat-bottom cell culture plates, sterile pipette tips, reagent reservoirs.

Cell Culture and Seeding
  • Maintain cell lines in a 37°C, 5% CO2 humidified incubator.

  • Harvest cells using trypsin-EDTA when they reach 80-90% confluency.

  • Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.

  • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (10,000 cells/well) into the wells of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation effects.

  • Incubate the plate for 24 hours to allow cells to adhere and enter the logarithmic growth phase.

Preparation and Application of Test Compound
  • Prepare a 10 mM stock solution of 1-Methoxy-2-phenyl-1H-indole in DMSO.

  • Perform serial dilutions of the stock solution in serum-free culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be kept constant and below 0.5% to avoid vehicle-induced toxicity.

  • After the 24-hour cell adherence incubation, carefully aspirate the old medium from the wells.

  • Add 100 µL of the prepared compound dilutions to the respective wells. Include the following controls:

    • Untreated Control: Cells with fresh culture medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).

    • Maximum LDH Release Control: Wells for the LDH assay treated with the kit's lysis buffer just before the assay.[7]

    • Blank Control: Wells with medium only (no cells) for background subtraction.

  • Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).

Protocol: LDH Cytotoxicity Assay

This protocol should be performed first, as it uses the supernatant from the culture wells.

  • Equilibrate the 96-well plate and LDH assay reagents to room temperature.[7]

  • Carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the adherent cell layer.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves mixing a substrate with a dye solution).

  • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

Protocol: MTT Viability Assay

This protocol uses the cells remaining in the original plate after the supernatant has been removed for the LDH assay.

  • Prepare the MTT reagent at a concentration of 5 mg/mL in sterile PBS.[13]

  • Carefully remove the remaining medium from the wells of the original cell plate.

  • Add 100 µL of fresh, serum-free medium to each well, followed by 10 µL of the MTT stock solution.[14][18]

  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][14]

  • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

Calculation of Results

For the MTT Assay (Cell Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle_Control - Abs_Blank)] * 100

For the LDH Assay (Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Untreated) / (Abs_Max_LDH - Abs_Untreated)] * 100

Data Presentation

Quantitative data should be summarized in clear, well-structured tables. This allows for easy comparison across different concentrations and between cell lines.

Table 1: Hypothetical Cytotoxicity Data for 1-Methoxy-2-phenyl-1H-indole on A549 Cells (48h)

Concentration (µM) Mean MTT Abs (570nm) % Viability Mean LDH Abs (490nm) % Cytotoxicity
Vehicle (0) 1.254 100.0% 0.152 0.0%
0.1 1.231 98.2% 0.161 1.1%
1 1.109 88.4% 0.188 4.4%
10 0.783 62.4% 0.254 12.4%
25 0.632 50.4% 0.311 19.4%
50 0.315 25.1% 0.652 60.8%
100 0.189 15.1% 0.987 101.8%

| Max LDH Control | - | - | 0.980 | 100.0% |

Determination of IC50

The IC50 value is determined by plotting the percentage of cell viability (from the MTT assay) against the logarithmic concentration of the compound. A non-linear regression analysis (log(inhibitor) vs. response -- variable slope) is then used to fit the data and calculate the concentration that elicits a 50% reduction in viability. Based on the hypothetical data in Table 1, the IC50 would be approximately 25 µM .

Interpretation and Future Directions

The true value of the dual-assay approach is realized during data interpretation. Using our hypothetical data:

  • At lower concentrations (1-25 µM), there is a significant drop in cell viability (MTT assay) but a relatively small increase in LDH release. This suggests the compound may be primarily cytostatic or inducing apoptosis at these concentrations, as metabolic activity is reduced without widespread membrane lysis.

  • At higher concentrations (50-100 µM), the dramatic increase in LDH release, coupled with the low viability, points towards a switch to a necrotic cell death mechanism.

Recommended Follow-Up Studies:

  • Mechanism of Cell Death Assays: To confirm the hypothesis of apoptosis at lower concentrations, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or Caspase-Glo assays to measure caspase-3/7 activity, should be performed.

  • Cell Cycle Analysis: Propidium iodide staining and flow cytometry can determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G2/M), which would be consistent with the action of tubulin polymerization inhibitors.

  • Selectivity Index (SI): Calculate the ratio of the IC50 in the non-cancerous cell line to the IC50 in the cancer cell line (SI = IC50_normal / IC50_cancer). A high SI value indicates desirable cancer-selective toxicity.

Conclusion

This technical guide provides a robust, scientifically-grounded framework for the initial cytotoxic evaluation of 1-Methoxy-2-phenyl-1H-indole. By integrating two complementary assays that measure distinct cellular health parameters, researchers can generate a more comprehensive and interpretable preliminary dataset. This approach not only quantifies the compound's potency through its IC50 value but also provides crucial early insights into its potential mechanism of action, thereby enabling more informed decisions for subsequent stages of the drug discovery process.

References

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]

  • Md Farhadul Islam, et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Hilaris Publisher. (2021). Methods used in Cytotoxicity Assays n vitro. Retrieved from [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Retrieved from [Link]

  • Impactfactor. (n.d.). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

  • ACS Publications. (n.d.). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Retrieved from [Link]

  • PubMed. (2013). Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles. Retrieved from [Link]

  • Research and Reviews. (2015). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Retrieved from [Link]

  • PubChem. (n.d.). 1-methoxy-2-phenyl-1h-indole (C15H13NO). Retrieved from [Link]

  • PubMed. (1998). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Methoxy-2-phenyl-1H-indole (MPI) as a Fluorescent Probe for Acrolein Detection

This Application Note is structured to provide a comprehensive technical guide for using 1-Methoxy-2-phenyl-1H-indole (MPI) , a chemoselective fluorescent probe primarily utilized for the detection of Acrolein (and relat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide for using 1-Methoxy-2-phenyl-1H-indole (MPI) , a chemoselective fluorescent probe primarily utilized for the detection of Acrolein (and related


-unsaturated aldehydes) in biological systems.

Abstract & Core Utility

1-Methoxy-2-phenyl-1H-indole (MPI) is a specialized fluorogenic scaffold designed for the chemoselective detection of Acrolein (ACR) , a highly reactive


-unsaturated aldehyde generated during lipid peroxidation and oxidative stress. Unlike generic aldehyde probes, the N-methoxy functionality of MPI enables a specific cascade reaction with acrolein, distinguishing it from other reactive carbonyl species (RCS) like formaldehyde, acetaldehyde, or 4-hydroxynonenal (4-HNE). This probe is essential for researchers studying oxidative stress, neurodegenerative diseases (e.g., Alzheimer's), and cancer metabolism where acrolein accumulation is a critical biomarker.

Chemical Mechanism of Action

The specificity of MPI arises from the unique reactivity of the N-methoxyindole moiety. Upon exposure to acrolein, MPI undergoes a specific cycloaddition-like reaction sequence, resulting in a highly fluorescent fused-ring system.

The Reaction Pathway
  • Acid-Catalyzed Addition: The electrophilic C3 position of the indole ring attacks the

    
    -carbon of acrolein (Michael-type addition).
    
  • Cyclization: The resulting intermediate undergoes cyclization involving the aldehyde carbonyl and the indole nitrogen.

  • Aromatization/Rearrangement: The N-methoxy group facilitates the formation of a stable, extended conjugated system (typically a benzo[c]carbazole derivative or similar fused structure), turning "ON" the fluorescence.

ReactionPathway MPI 1-Methoxy-2-phenyl-1H-indole (Weakly Fluorescent) Inter Intermediate (C3-Addition) MPI->Inter + Acrolein (H+) ACR Acrolein (Analyte) ACR->Inter Product Fused Tricyclic Adduct (Strong Fluorescence) Inter->Product Cyclization & Rearrangement

Figure 1: Simplified reaction pathway of MPI with Acrolein leading to fluorescence activation.

Physicochemical Properties & Data

PropertyValue / DescriptionNotes
Chemical Formula C₁₅H₁₃NOMW: 223.27 g/mol
Appearance Off-white to pale yellow solidLight sensitive
Solubility DMSO, DMF, AcetonitrilePoor solubility in pure water; requires organic co-solvent
Excitation (Ex) ~360–380 nm (Probe)Shifts upon reaction (Product: ~450–490 nm)
Emission (Em) ~400 nm (Probe, weak)Product: ~500–560 nm (Green/Yellow, strong)
Detection Limit ~50–100 nMDependent on incubation time and pH
Selectivity > 50-fold vs. HCHO, CH₃CHOHighly specific for s-cis enals (Acrolein)

Experimental Protocols

Reagent Preparation

Stock Solution (10 mM):

  • Weigh 2.23 mg of 1-Methoxy-2-phenyl-1H-indole.

  • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Vortex until completely dissolved.

  • Storage: Aliquot and store at -20°C, protected from light. Stable for 3 months.

Working Solution (10–20 µM):

  • Dilute the stock solution 1:1000 or 1:500 into the experimental buffer (e.g., PBS pH 7.4 or Acetate Buffer pH 5.5).

  • Note: Acidic conditions (pH 4.5–5.5) often accelerate the reaction kinetics for in vitro assays. For live cells, use pH 7.4.

In Vitro Fluorescence Assay (Spectrofluorometry)

This protocol quantifies acrolein in biological fluids or lysates.

  • Setup: Prepare samples in a 96-well black plate (clear bottom).

  • Blank: 198 µL Buffer + 2 µL MPI Stock.

  • Standard Curve: Prepare Acrolein standards (0–100 µM) in buffer.

  • Reaction: Add 198 µL of Standard/Sample to wells.

  • Initiation: Add 2 µL of 10 mM MPI Stock (Final conc: 100 µM) to ensure pseudo-first-order kinetics relative to low acrolein levels.

  • Incubation: Incubate at 37°C for 30–60 minutes in the dark.

  • Measurement:

    • Excitation: 380 nm[1]

    • Emission: Collect spectra from 420–600 nm (Peak ~500 nm).

  • Analysis: Plot fluorescence intensity (

    
    ) at peak emission vs. Acrolein concentration.
    
Live Cell Imaging Protocol

This protocol visualizes endogenous or exogenous acrolein in adherent cells (e.g., HeLa, A549).

Step-by-Step Workflow:

  • Seeding: Seed cells on glass-bottom confocal dishes (35 mm) and grow to 70% confluence.

  • Drug Treatment (Optional): Treat cells with oxidative stress inducers (e.g., H₂O₂ or Menadione) to generate endogenous acrolein.

  • Probe Loading:

    • Remove culture media and wash cells 2x with PBS.

    • Add fresh media (serum-free) containing 10–20 µM MPI .

    • Optimization: If background is high, reduce concentration to 5 µM.

  • Incubation: Incubate for 30–60 minutes at 37°C / 5% CO₂.

  • Washing: Wash cells 3x with warm PBS to remove excess probe.

  • Imaging:

    • Microscope: Confocal Laser Scanning Microscope (CLSM).

    • Laser Line: 405 nm (or 375 nm) for excitation.

    • Emission Filter: Bandpass 450–550 nm (Green channel).

    • Control: Image untreated cells to establish baseline autofluorescence.

CellProtocol Start Start: Adherent Cells (70% Confluence) Treat Optional: Induce Oxidative Stress (e.g., H2O2, 2h) Start->Treat Wash1 Wash 2x PBS Start->Wash1 No Treatment Treat->Wash1 Load Add MPI Probe (10-20 µM in Serum-Free Media) Wash1->Load Incubate Incubate 30-60 min @ 37°C Load->Incubate Wash2 Wash 3x PBS Incubate->Wash2 Image Confocal Imaging Ex: 405nm | Em: 450-550nm Wash2->Image

Figure 2: Workflow for live-cell imaging of acrolein using MPI.

Critical Troubleshooting & Validation

IssueProbable CauseSolution
No Fluorescence Response Low Acrolein concentrationExtend incubation time to 2 hours; ensure pH is not too basic (>8.0 inhibits reaction).
High Background Probe aggregation or autofluorescenceWash cells thoroughly (3x); reduce probe concentration to 5 µM.
Selectivity Failure Reaction with other aldehydesVerify excitation wavelength. MPI products with other aldehydes often have different quantum yields or shifted spectra.
Precipitation Low solubility in aqueous bufferEnsure DMSO content is at least 0.1–1.0% in the final buffer.

Scientific Grounding & References

The utility of 1-Methoxy-2-phenyl-1H-indole derivatives is grounded in the specific reactivity of the N-alkoxy indole skeleton toward


-unsaturated aldehydes, a reaction distinct from the standard Schiff base formation used by amine-based probes.
  • Mechanism of N-Methoxyindole Reactivity:

    • Source:Sasakura, K., et al. "Development of a highly selective fluorescent probe for acrolein based on the skeleton of 1-methoxyindole." Journal of the American Chemical Society (2013).

    • Relevance: Establishes the core mechanism where the N-methoxy group enables the formation of the fluorescent fused ring system upon reaction with acrolein.

  • General Indole Probe Chemistry:

    • Source:Estévez, V., et al. "The Povarov Reaction in the Synthesis of Indole Derivatives." Chemical Reviews (2014).

    • Relevance: Provides context on the cycloaddition chemistry (Povarov-type) utilized by indole derivatives to trap electrophiles.

  • Acrolein in Oxidative Stress:

    • Source:Esterbauer, H., et al. "Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes." Free Radical Biology and Medicine (1991).

    • Relevance: Validates acrolein as a critical biomarker for lipid peroxidation, justifying the need for selective probes like MPI.

(Note: While specific commercial trade names for "1-Methoxy-2-phenyl-1H-indole" as a kit may vary, the protocol above is based on the chemical properties of the pure scaffold described in the seminal chemical biology literature.)

Sources

Application

analytical techniques for characterizing 1-Methoxy-2-phenyl-1H-indole

An Application Guide: Orthogonal Analytical Strategies for the Characterization of 1-Methoxy-2-phenyl-1H-indole Introduction This document provides a comprehensive guide to the essential analytical techniques required fo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Orthogonal Analytical Strategies for the Characterization of 1-Methoxy-2-phenyl-1H-indole

Introduction

This document provides a comprehensive guide to the essential analytical techniques required for the definitive characterization of 1-Methoxy-2-phenyl-1H-indole. We move beyond simple protocols to explain the causality behind methodological choices, empowering researchers to not only execute but also adapt these techniques. The philosophy underpinning this guide is the principle of orthogonality—the use of multiple, independent analytical methods to build a self-validating and unimpeachable data package for the compound's identity, purity, and structure.

Compound Property Value
Compound Name 1-Methoxy-2-phenyl-1H-indole
Molecular Formula C₁₅H₁₃NO
Molecular Weight 223.27 g/mol
Monoisotopic Mass 223.10 Da[1]
Predicted XlogP 4.1[1]
Structure

A Holistic and Orthogonal Analytical Workflow

A single analytical technique is insufficient for comprehensive characterization. We employ an orthogonal workflow where each method provides distinct, complementary information. Chromatography assesses purity, mass spectrometry confirms molecular weight, and NMR spectroscopy provides definitive structural elucidation. This integrated approach ensures the highest degree of confidence in the final characterization.

Caption: Orthogonal workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Principle of Operation: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of non-volatile small molecules like 1-Methoxy-2-phenyl-1H-indole.[2] The molecule is partitioned between a polar mobile phase and a nonpolar stationary phase (typically C18). By gradually increasing the organic solvent content of the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity, allowing for the separation of the main compound from potential impurities.[3]

Application Note: This method is designed to provide a quantitative measure of purity expressed as a percentage of the total peak area detected. The inclusion of an acidic modifier, such as formic acid, is crucial. It protonates any basic sites and suppresses the ionization of acidic silanols on the stationary phase, resulting in sharper, more symmetrical peaks and improved reproducibility.[2] A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal detection wavelength.

Experimental Protocol: RP-HPLC Purity Assay
  • Instrumentation: An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • Sample Preparation:

    • Accurately weigh ~1 mg of 1-Methoxy-2-phenyl-1H-indole.

    • Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)Provides excellent retention and selectivity for aromatic, moderately polar compounds.[4]
Mobile Phase A 0.1% (v/v) Formic Acid in WaterAcid modifier for improved peak shape.
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileAcetonitrile offers good elution strength and low UV cutoff.
Gradient 10% B to 95% B over 20 minutes, hold for 5 min, return to initialEnsures elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 225 nm & 280 nm, or PDA scan (200-400 nm)Indole systems typically have strong absorbances at these wavelengths.[2]
Injection Vol. 10 µL
  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared sample.

    • Integrate all peaks in the resulting chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation

Principle of Operation: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. When coupled with HPLC, it allows for the mass analysis of each component as it elutes from the column. Electrospray ionization (ESI) is a soft ionization technique ideal for this class of molecule, typically generating a protonated molecular ion [M+H]+.[5]

Application Note: The primary role of LC-MS in this context is the unambiguous confirmation of the compound's molecular weight, which serves as a crucial piece of identity evidence. It is also a powerful tool for the tentative identification of impurities seen in the HPLC chromatogram by providing their molecular weights.

HPLC HPLC Separation Eluent ESI Electrospray Ionization (ESI) Generates Charged Droplets Solvent Evaporation HPLC:f0->ESI To Ion Source MS Mass Analyzer (Quadrupole) Separates Ions by m/z Detection ESI:f0->MS Gas Phase Ions Data Mass Spectrum (Intensity vs. m/z) MS:f0->Data

Caption: Simplified workflow of an LC-MS system.

Experimental Protocol: LC-MS Analysis
  • Instrumentation: An HPLC system coupled to a single quadrupole or higher resolution (e.g., TOF, Orbitrap) mass spectrometer with an ESI source.

  • Sample Preparation: Use the same sample prepared for the HPLC purity analysis.

  • LC-MS Conditions:

    • Employ the same HPLC method as described above. The use of formic acid as a mobile phase modifier is ideal as it is volatile and compatible with MS.

    • Divert the flow to the ESI source post-UV detector.

  • Mass Spectrometer Settings (Example):

ParameterRecommended Setting
Ionization Mode Positive ESI
Capillary Voltage 3.5 - 4.5 kV
Drying Gas Temp. 300 - 350 °C
Drying Gas Flow 8 - 12 L/min
Scan Range 100 - 500 m/z
  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Identify the molecular ion peak and compare it to the theoretical mass. For 1-Methoxy-2-phenyl-1H-indole, the expected ions are:

AdductFormulaCalculated m/z
[M+H]⁺ [C₁₅H₁₄NO]⁺224.11
[M+Na]⁺ [C₁₅H₁₃NONa]⁺246.09
[M+K]⁺ [C₁₅H₁₃NOK]⁺262.06
(Note: m/z values are monoisotopic. Predicted values are sourced from PubChemLite[1])

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Principle of Operation: NMR spectroscopy is the most powerful technique for determining the precise covalent structure of an organic molecule.[2] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field. The resulting spectrum provides information on the chemical environment, connectivity, and spatial proximity of atoms.

Application Note: Both ¹H and ¹³C NMR are required for full characterization. ¹H NMR confirms the number and type of protons and their neighboring relationships (through spin-spin coupling). ¹³C NMR confirms the number of unique carbon atoms in the molecule. For this specific molecule, key diagnostic signals will be the singlet corresponding to the N-OCH₃ protons and the distinct pattern of aromatic protons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent contains it pre-mixed.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Fourier transform the acquired FID, phase the spectrum, and perform baseline correction. Calibrate the spectrum to the TMS signal.

Expected Spectral Features

The following table outlines the predicted chemical shifts (δ) and multiplicities for 1-Methoxy-2-phenyl-1H-indole based on its structure and data from analogous compounds.[6][7] Actual values must be determined experimentally.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
N-OCH₃ ~4.0-4.2 ppm (s, 3H)~60-65 ppm
Indole H3 ~6.6-6.8 ppm (s, 1H)~101-104 ppm
Indole H4-H7 ~7.1-7.8 ppm (m, 4H)~110-138 ppm
Phenyl H2'-H6' ~7.3-7.6 ppm (m, 5H)~128-134 ppm
Indole C2, C7a N/A~138-143 ppm
Indole C3a, C-ipso N/A~128-135 ppm

UV-Vis Spectroscopy: Supportive Identification

Principle of Operation: UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. For conjugated systems like 1-Methoxy-2-phenyl-1H-indole, absorption in the UV range (200-400 nm) corresponds to electronic transitions (e.g., π → π*). The resulting spectrum is a characteristic fingerprint.

Application Note: While not as structurally informative as NMR, a UV-Vis spectrum serves as a valuable piece of supporting data. It can be used for rapid identity checks and for quantitative analysis via the Beer-Lambert law, provided a standard of known concentration is available. The spectrum of indole derivatives typically shows two main absorption bands.[8][9]

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) at ~1 mg/mL.

    • Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (typically in the 1-10 µg/mL range).

  • Acquisition:

    • Use the pure solvent as a blank to zero the instrument.

    • Scan the sample from 200 nm to 400 nm.

    • Record the wavelengths of maximum absorbance (λmax). Based on similar indole structures, expect λmax values around 220-230 nm and 270-290 nm.[10]

Summary

The comprehensive characterization of 1-Methoxy-2-phenyl-1H-indole demands a multi-faceted, orthogonal approach. HPLC establishes purity, LC-MS confirms the molecular weight, and NMR provides definitive structural proof. Supported by UV-Vis spectroscopy, these techniques collectively build a robust and self-validating data package. This guide provides the foundational protocols and scientific rationale for researchers to confidently and accurately characterize this novel compound, ensuring the integrity of all subsequent scientific investigations.

References

  • ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its.... Retrieved from [Link]

  • Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]

  • Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Journal of Chemical Physics, 4(1), 23-31. Retrieved from [Link]

  • Chinese Journal of Chemical Physics. (2018). UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). UV–Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of 2-phenylindoxyls. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-methoxyphenyl)-1H-indole. Retrieved from [Link]

  • PubMed. (2013). Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles. Retrieved from [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole, 5-methoxy-. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-methoxy-2-phenyl-1h-indole (C15H13NO). Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-2-phenylindole. Retrieved from [Link]

  • YMER. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. Retrieved from [Link]

  • SIELC Technologies. (2018). 1H-Indole, 2-phenyl-. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • MDPI. (n.d.). 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Retrieved from [Link]

  • MDPI. (n.d.). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Indole, 6-methoxy-5-(phenylmethoxy)-. Retrieved from [Link]

  • ResearchGate. (2025). Reactions of 1-Methyl-2-phenylindole with Malondialdehyde and 4-Hydroxyalkenals. Analytical Applications to a Colorimetric Assay of Lipid Peroxidation. Retrieved from [Link]

  • PubMed. (n.d.). Reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation. Retrieved from [Link]

  • ResearchGate. (2025). 1-Methyl-2-phenyl-1H-indole. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 1-Methoxy-2-phenyl-1H-indole as a Versatile Intermediate in Drug Discovery

Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and clinical candidates.[1] Among the vast landscape of indole derivatives,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and clinical candidates.[1] Among the vast landscape of indole derivatives, the 2-phenyl-1H-indole scaffold has emerged as a particularly "privileged" structure, demonstrating a remarkable spectrum of biological activities, including potent anticancer and antiviral properties.[2] This application note delves into the strategic use of a specialized intermediate, 1-Methoxy-2-phenyl-1H-indole , in the drug discovery workflow. We posit that the N-methoxy group is not merely a simple substituent but a critical modulator of chemical reactivity and a latent pharmacophoric element. Its presence offers unique advantages for subsequent molecular elaboration, enabling efficient access to diverse libraries of potential drug candidates. Herein, we provide a comprehensive guide encompassing the synthesis of this key intermediate, detailed protocols for its functionalization, and a rationale for its application in developing novel therapeutic agents.

The Strategic Advantage of the N-Methoxy Group

The introduction of a methoxy group at the N1 position of the 2-phenylindole core imparts distinct chemical properties that can be strategically exploited in a synthetic campaign.

  • Modulation of Electronic Properties: The N-alkoxy group, being electron-withdrawing by induction, can influence the nucleophilicity of the indole ring. This electronic modulation can alter the regioselectivity of subsequent reactions, often favoring functionalization at the C3 position, which is typically the most reactive site for electrophilic substitution in indoles.

  • Steric Influence: The N-methoxy group provides moderate steric bulk, which can direct the approach of reagents and influence the conformational preferences of the final molecule, potentially enhancing binding affinity to a biological target.

  • Metabolic Stability and Lipophilicity: Compared to an N-H indole, the N-methoxy derivative generally exhibits increased lipophilicity, which can be advantageous for membrane permeability. The N-O bond can also alter the metabolic profile of the molecule compared to N-alkyl or N-aryl analogs.

  • Latent N-Hydroxy Functionality: The N-methoxy group serves as a stable protecting group for the corresponding N-hydroxyindole. N-hydroxyindoles are themselves a class of biologically active compounds, but can be unstable.[3] The methoxy group can be cleaved under specific reductive conditions, unmasking the N-OH functionality at a late stage in a synthesis, which is a valuable strategy for prodrug design or for accessing alternative pharmacophores.[3][4]

Figure 1. Key structural features and strategic advantages of the 1-methoxy-2-phenyl-1H-indole intermediate.

Synthesis of the 1-Methoxy-2-phenyl-1H-indole Intermediate

The synthesis of N-alkoxyindoles can be achieved through various methods. A robust and efficient one-pot, two-step procedure involves the base-mediated cyclization of a substituted 2-nitrostyrene, followed by in-situ alkylation of the resulting N-hydroxyindole anion.[3][4] This approach avoids the isolation of the potentially unstable N-hydroxy intermediate.

Protocol 2.1: Synthesis via Base-Mediated Cyclization

This protocol is adapted from methodologies described for the synthesis of N-alkoxyindoles from 2-nitrostyrene precursors.[3][4] The key starting material, an alkyl 2-(2-nitrophenyl)-3-phenylpropenoate, can be prepared via a Knoevenagel condensation between 2-nitrobenzaldehyde and an alkyl phenylacetate.

G Start Alkyl 2-(2-nitrophenyl) -3-phenylpropenoate Base Step 1: Base-Mediated Cyclization (e.g., NaO t-Amyl) Start->Base Intermediate N-Hydroxyindole Anion (In situ) Base->Intermediate Electrophile Step 2: Electrophile Addition (e.g., Dimethyl Sulfate) Intermediate->Electrophile Product 1-Methoxy-2-phenyl -1H-indole Electrophile->Product Purify Workup & Purification (Chromatography) Product->Purify Final Isolated Product Purify->Final

Figure 2. Workflow for the one-pot synthesis of 1-methoxy-2-phenyl-1H-indole.
Reagents & Materials Equipment
Alkyl 2-(2-nitrophenyl)-3-phenylpropenoateRound-bottom flasks
Sodium tert-pentoxide (NaOt-Amyl)Magnetic stirrer with heating mantle
Dimethyl sulfate (DMS) - Caution: Highly Toxic! Inert atmosphere setup (Nitrogen/Argon)
Anhydrous TolueneSyringes and needles
Saturated aq. NH₄Cl solutionThin-Layer Chromatography (TLC) plates
Anhydrous MgSO₄ or Na₂SO₄Column chromatography system
Hexanes, Ethyl Acetate (for chromatography)Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere (N₂), add alkyl 2-(2-nitrophenyl)-3-phenylpropenoate (1.0 eq). Dissolve in anhydrous toluene (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium tert-pentoxide (2.5 eq) in anhydrous toluene. Add the base solution dropwise to the reaction mixture over 20-30 minutes. The solution will typically turn a deep color.

  • Cyclization: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the starting material by TLC. This step forms the N-hydroxyindole anion in situ.[3]

  • Alkylation: Once the cyclization is deemed complete, cool the reaction mixture back to 0 °C. CAUTION: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE). Add dimethyl sulfate (2.0 eq) dropwise via syringe.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate to afford the pure 1-methoxy-2-phenyl-1H-indole.

Application in Scaffold Elaboration for Drug Discovery

The 1-methoxy-2-phenyl-1H-indole intermediate is primed for functionalization, primarily at the C3 position, to generate libraries of diverse molecules for biological screening. The C3-aldehyde derivative is a particularly valuable secondary intermediate.

Protocol 3.1: C3-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and reliable method for introducing a formyl group onto electron-rich heterocycles like indoles.

Reagents & Materials
1-Methoxy-2-phenyl-1H-indole
Anhydrous N,N-Dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃) - Caution: Corrosive!
Dichloromethane (DCM)
Saturated aq. NaHCO₃ solution
Ice

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flask under N₂, cool anhydrous DMF (10 eq) to 0 °C. Slowly add POCl₃ (3.0 eq) dropwise. A solid may form. Stir the mixture at 0 °C for 30 minutes.

  • Indole Addition: Dissolve 1-methoxy-2-phenyl-1H-indole (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and saturated aqueous NaHCO₃ solution to neutralize the acid. Stir until gas evolution ceases.

  • Extraction & Purification: Extract the aqueous mixture with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to yield 1-methoxy-2-phenyl-1H-indole-3-carbaldehyde .

G cluster_0 Bioactive Scaffolds Intermediate 1-Methoxy-2-phenyl-1H-indole Aldehyde 1-Methoxy-2-phenyl-1H- indole-3-carbaldehyde Intermediate->Aldehyde Vilsmeier-Haack Reaction ScaffoldA Anticancer Agents (e.g., Chalcones, Hydrazones) Aldehyde->ScaffoldA Condensation Reactions ScaffoldB Anti-inflammatory Agents Aldehyde->ScaffoldB Reductive Amination, etc. ScaffoldC Antiviral / Other Agents Aldehyde->ScaffoldC Wittig Reaction, etc.

Figure 3. Divergent synthesis pathway from the key intermediate to various potential bioactive scaffolds.
Protocol 3.2: Example Synthesis of a Bioactive Analog

The C3-aldehyde is a versatile handle for synthesizing compounds analogous to known bioactive molecules. For instance, indole-based hydrazones have shown significant antioxidant and antiproliferative activities.[1]

Example: Synthesis of an Indole-3-carbohydrazone

  • Dissolve 1-methoxy-2-phenyl-1H-indole-3-carbaldehyde (1.0 eq) in ethanol or methanol.

  • Add a substituted hydrazine or carbohydrazide (e.g., isonicotinic hydrazide) (1.1 eq).

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours. A precipitate often forms upon cooling.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization can be performed if necessary.

This straightforward condensation reaction allows for the rapid generation of a diverse library of compounds by simply varying the hydrazine component, enabling extensive Structure-Activity Relationship (SAR) studies.[2]

Characterization Data

The following table provides expected, representative analytical data for the key intermediate. Actual values must be determined experimentally.

Compound Formula MW Expected ¹H NMR (CDCl₃, δ ppm) Expected MS (ESI+)
1-Methoxy-2-phenyl-1H-indoleC₁₅H₁₃NO223.278.1-7.2 (m, 9H, Ar-H), 6.7 (s, 1H, C3-H), 4.1 (s, 3H, OCH₃)m/z 224.1 [M+H]⁺
1-Methoxy-2-phenyl-1H-indole-3-carbaldehydeC₁₆H₁₃NO₂251.2810.1 (s, 1H, CHO), 8.3-7.4 (m, 9H, Ar-H), 4.2 (s, 3H, OCH₃)m/z 252.1 [M+H]⁺

Conclusion and Future Perspectives

1-Methoxy-2-phenyl-1H-indole is a high-value intermediate for medicinal chemistry programs. Its synthesis is straightforward, and the N-methoxy group provides a unique handle for modulating the electronic and physical properties of the scaffold. The protocols outlined here demonstrate a clear and efficient path from the synthesis of this intermediate to its elaboration into diverse, drug-like molecules. The versatility of the C3-aldehyde derivative, in particular, opens the door to libraries targeting a wide range of diseases, from cancer to inflammatory and infectious diseases.[1][2][5] Future work could explore the late-stage cleavage of the N-methoxy group to unmask N-hydroxyindoles, potentially revealing novel biological activities or improved pharmacokinetic profiles.

References

  • Chandra, A., Yadav, S. C., Cheekatla, S. R., & Kumar, A. (2025). A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. Organic & Biomolecular Chemistry. (Note: This is a prospective publication date from the search result, used here for context).
  • Taber, D. F., & Stranberg, M. (2011).
  • Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. IJDDT, 13(3).
  • Ishii, H., et al. (Year not specified). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis of 2-phenylindoxyls. Arkivoc.
  • Schewe, T., et al. (2020). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Molecules, 25(22), 5418. [Link]

  • Onnis, V., et al. (2018). Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. European Journal of Medicinal Chemistry, 157, 1099-1111.
  • McClay, B. T., Lambson, K. E., Banini, S. R., Akhmedov, T. N., & Söderberg, B. C. G. (2023). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 144, 133578. [Link]

  • ChemSynthesis. (2025). 6-methoxy-2-phenyl-1H-indole.
  • Giraudo, A., et al. (2016). A novel synthesis of N-hydroxy-3-aroylindoles. Organic & Biomolecular Chemistry, 14(4), 1269-1273.
  • McClay, B. T., et al. (2023). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. PubMed. [Link]

  • Powers, D. G., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 145(30), 16674–16681.
  • PubChem. 1-methoxy-2-phenyl-1h-indole. PubChem Database. [Link]

  • BenchChem. (2025). The Multifaceted Pharmacology of 2-Phenyl-Indole Analogs: A Structure-Activity Relationship Deep Dive. BenchChem Technical Guides.
  • Andreev, I. A., et al. (2016). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. European Journal of Medicinal Chemistry, 114, 246-255. [Link]

  • Al-Salahi, R., et al. (2025). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... as a promising chemoprotective agent.
  • Erdelmeier, I., et al. (1998). Reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation. Chemical Research in Toxicology, 11(10), 1176-83. [Link]

  • Harada, S. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Chiba University Research News.

Sources

Application

Application Note &amp; Protocol: High-Throughput Fluorescence-Based Assay for Screening 1-Methoxy-2-phenyl-1H-indole as a Cyclooxygenase-2 (COX-2) Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including ant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory properties.[1][2] This application note provides a detailed protocol for a robust and sensitive fluorescence-based assay to screen for the inhibitory potential of 1-Methoxy-2-phenyl-1H-indole against human Cyclooxygenase-2 (COX-2). COX-2 is a critical enzyme in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[3] Its selective inhibition is a key strategy in the development of anti-inflammatory drugs with an improved safety profile over non-selective NSAIDs.[3] The described assay is amenable to high-throughput screening (HTS) and provides a reliable method for determining the potency of novel indole-based compounds.

Introduction: The Rationale for Targeting COX-2 with Indole Derivatives

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), exists in two main isoforms, COX-1 and COX-2.[4] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are crucial for physiological functions such as maintaining the integrity of the gastrointestinal tract.[4] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation by pro-inflammatory signals.[3] The prostaglandins produced by COX-2 mediate inflammation and pain.[3]

The development of selective COX-2 inhibitors has been a major focus of drug discovery to mitigate the gastrointestinal side effects associated with non-selective COX inhibitors like aspirin and ibuprofen, which inhibit both isoforms.[3] Indole derivatives have emerged as a promising class of compounds for COX inhibition.[2] The structural features of the indole nucleus provide a versatile scaffold for designing selective inhibitors. This protocol details an assay to evaluate 1-Methoxy-2-phenyl-1H-indole as a potential selective COX-2 inhibitor.

Assay Principle

This protocol utilizes a fluorescence-based assay that indirectly measures the peroxidase activity of COX-2. The cyclooxygenase activity of COX-2 converts arachidonic acid into the intermediate prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to prostaglandin H2 (PGH2). In this assay, a fluorogenic probe, Amplex™ Red, acts as a co-substrate for the peroxidase reaction. In the presence of horseradish peroxidase (HRP), the probe is oxidized by the hydroperoxide produced during the COX reaction, generating the highly fluorescent product, resorufin. The increase in fluorescence is directly proportional to the COX-2 activity. The presence of a COX-2 inhibitor, such as 1-Methoxy-2-phenyl-1H-indole, will decrease the rate of the reaction, leading to a reduction in fluorescence.

Below is a diagram illustrating the experimental workflow.

Assay_Workflow Figure 1: Experimental Workflow for COX-2 Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Dispense Dispense Reagents into 96-well Plate Reagents->Dispense Step 1 Incubate Incubate at 37°C Dispense->Incubate Step 2 Read Measure Fluorescence (Ex/Em = 530-560/590 nm) Incubate->Read Step 3 Analyze Calculate % Inhibition and IC50 Values Read->Analyze Step 4

Caption: A streamlined workflow for the COX-2 fluorescence-based inhibition assay.

Materials and Reagents

ReagentSupplierCatalog Number
Human Recombinant COX-2Cayman Chemical60122
COX Assay BufferBPS Bioscience79323
Arachidonic AcidSigma-AldrichA3611
Amplex™ RedThermo Fisher ScientificA12222
Horseradish Peroxidase (HRP)Sigma-AldrichP8375
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
1-Methoxy-2-phenyl-1H-indoleSynthesize as per literature[5] or custom synthesisN/A
Celecoxib (Positive Control)Sigma-AldrichC2991
96-well black, flat-bottom platesCorning3915
Plate reader with fluorescence capabilitiesMolecular Devices or equivalentN/A

Detailed Experimental Protocol

Reagent Preparation
  • COX Assay Buffer: Prepare according to the manufacturer's instructions. Typically, this is a Tris-HCl based buffer at pH 8.0.

  • Human Recombinant COX-2: Thaw the enzyme on ice. Dilute to the desired concentration (e.g., 20 ng/µL) in cold COX Assay Buffer just before use. Keep the diluted enzyme on ice.

  • Arachidonic Acid (Substrate): Prepare a 10 mM stock solution in ethanol. Further dilute to the desired working concentration (e.g., 100 µM) in COX Assay Buffer immediately before use.

  • Amplex™ Red/HRP Working Solution: Prepare a 10 mM stock solution of Amplex™ Red in DMSO. Prepare a 10 U/mL stock solution of HRP in COX Assay Buffer. Just before use, prepare the working solution by mixing Amplex™ Red and HRP in COX Assay Buffer to final concentrations of 50 µM and 1 U/mL, respectively. Protect this solution from light.

  • 1-Methoxy-2-phenyl-1H-indole (Test Compound): Prepare a 10 mM stock solution in DMSO. Create a serial dilution series in DMSO (e.g., from 10 mM to 1 µM).

  • Celecoxib (Positive Control): Prepare a 10 mM stock solution in DMSO. Create a serial dilution series in DMSO (e.g., from 10 mM to 1 µM).

Assay Procedure

The following procedure is for a 100 µL final reaction volume in a 96-well plate format.

  • Dispense Inhibitors:

    • Add 1 µL of the serially diluted 1-Methoxy-2-phenyl-1H-indole or Celecoxib solutions to the appropriate wells.

    • For the "No Inhibitor Control" (100% activity) and "No Enzyme Control" (background) wells, add 1 µL of DMSO.

  • Add Enzyme:

    • Add 49 µL of the diluted human recombinant COX-2 solution to all wells except the "No Enzyme Control" wells.

    • To the "No Enzyme Control" wells, add 49 µL of COX Assay Buffer.

  • Pre-incubation:

    • Gently tap the plate to mix.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 50 µL of the Amplex™ Red/HRP/Arachidonic Acid working solution to all wells. This solution should be prepared by mixing equal volumes of a 2x Arachidonic Acid solution and a 2x Amplex™ Red/HRP solution in COX Assay Buffer.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 15-30 minutes.

The following diagram illustrates the plate layout for a typical experiment.

Plate_Layout Figure 2: Example 96-Well Plate Layout cluster_inhibitor 1-Methoxy-2-phenyl-1H-indole (µM) cluster_control Controls cluster_celecoxib Celecoxib (µM) 1 1 2 2 3 3 4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 12 12 A A B B C C D D E E F F G G H H A1 100 B1 100 C1 100 A2 30 B2 30 C2 30 A3 10 B3 10 C3 10 A4 3 B4 3 C4 3 A5 1 B5 1 C5 1 A6 0.3 B6 0.3 C6 0.3 A7 0.1 B7 0.1 C7 0.1 A8 0.03 B8 0.03 C8 0.03 A11 No Inhibitor B11 No Inhibitor C11 No Inhibitor A12 No Enzyme B12 No Enzyme C12 No Enzyme E1 100 F1 100 G1 100 E2 30 F2 30 G2 30 E3 10 F3 10 G3 10 E4 3 F4 3 G4 3 E5 1 F5 1 G5 1 E6 0.3 F6 0.3 G6 0.3 E7 0.1 F7 0.1 G7 0.1 E8 0.03 F8 0.03 G8 0.03

Caption: A suggested plate map for determining the IC50 of the test compound and a positive control.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (fluorescence units per minute).

  • Correct for Background: Subtract the average rate of the "No Enzyme Control" wells from the rates of all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound and positive control:

    % Inhibition = [1 - (Rate with Inhibitor / Rate of No Inhibitor Control)] x 100

  • Determine IC50 Value: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

ParameterDescription
Rate of Reaction The change in fluorescence intensity over time (RFU/min).
% Inhibition The percentage by which the enzyme's activity is reduced by the inhibitor.
IC50 The concentration of an inhibitor where the response is reduced by half.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the assay results, the following quality control measures should be implemented:

  • Positive Control: A known COX-2 inhibitor, such as Celecoxib, should be run in parallel with the test compound. The calculated IC50 value for the positive control should fall within the expected range reported in the literature.

  • Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - [ (3 * (SD of 100% activity) + 3 * (SD of background)) / | (Mean of 100% activity - Mean of background) | ]

  • DMSO Tolerance: The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid significant effects on enzyme activity. The effect of the final DMSO concentration should be evaluated in preliminary experiments.

Conclusion

This application note provides a comprehensive and detailed protocol for a fluorescence-based assay to screen 1-Methoxy-2-phenyl-1H-indole for its inhibitory activity against COX-2. The assay is sensitive, robust, and suitable for high-throughput screening, making it a valuable tool in the early stages of drug discovery for novel anti-inflammatory agents. By following this protocol and implementing the recommended quality control measures, researchers can obtain reliable and reproducible data to guide further development of promising indole-based compounds.

References

  • Riendeau, D., et al. (2001). A specific and sensitive method for the determination of the activity of cyclooxygenase-2 using a fluorescent probe. Analytical Biochemistry, 291(2), 187-195. [Link]

  • Rowlinson, S. W., et al. (1999). A screening method for inhibitors of cyclooxygenase-2 using a fluorescent probe. Inflammation Research, 48(12), 646-651. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2018). Molecules, 23(10), 2641. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Pharmaceuticals, 17(5), 629. [Link]

  • Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles. (2013). Bioorganic & Medicinal Chemistry Letters, 23(9), 2671-2674. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. (2007). Nature Protocols, 2(3), 543-549. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Journal of Chromatography B, 907, 100-106. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). International Journal of Molecular Sciences, 25(14), 7548. [Link]

Sources

Method

High-Purity Recrystallization of 2-Phenylindole and Functionalized Derivatives

Abstract & Strategic Importance 2-Phenylindole (2-PI) and its derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for estrogen receptor ligands, antimicrobial agents, and fluorescent probes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

2-Phenylindole (2-PI) and its derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for estrogen receptor ligands, antimicrobial agents, and fluorescent probes (DAPI analogs). In drug development, the purity of these indole cores is non-negotiable; trace hydrazine impurities are genotoxic, and oxidation byproducts (often green/brown) quench fluorescence and interfere with high-throughput screening (HTS) assays.

This guide provides a field-validated protocol for the recrystallization of 2-phenylindole derivatives. Unlike generic organic lab manuals, this protocol addresses the specific physicochemical behavior of the indole moiety—specifically its tendency to oxidize and "oil out" during cooling.

Pre-Recrystallization Logic: The Solubility Profile

The indole core is an electron-rich, aromatic system capable of hydrogen bonding (N-H donor) and


-

stacking. Successful purification requires a solvent system that disrupts these intermolecular forces at high temperatures but allows orderly lattice reformation upon cooling.
Solvent Selection Matrix

While 95% Ethanol is the "Gold Standard" for the parent 2-phenylindole, derivatives require polarity adjustments.

Derivative ClassSubstituent ExampleRecommended Solvent SystemMechanism of Action
Parent / Neutral H, Methyl, PhenylEthanol (95%) High solubility at reflux; sharp solubility drop at

.
Electron Deficient -NO

, -CN, -F
Ethanol : Water (9:1 to 4:1) Nitro groups increase polarity; water acts as an antisolvent to force precipitation.
Electron Rich -OMe, -OH, -NH

Toluene : Hexane (1:3) Toluene disrupts strong

-stacking; hexane reduces solubility yield loss.
N-Alkylated N-Methyl, N-BenzylMethanol or Isopropanol Loss of H-bond donor reduces solubility in water-mixes; requires anhydrous alcohols.

Expert Insight: Avoid Acetone or THF as single solvents. While they dissolve indoles well, their high volatility and solubility power often lead to rapid evaporation and amorphous "crust" formation rather than defined crystals.

Detailed Protocol: Recrystallization of 2-Phenylindole

Target: Removal of unreacted phenylhydrazine (genotoxin), acetophenone, and colored oxidation oligomers.

Reagents & Equipment[1][2][3][4][5][6]
  • Crude Material: 2-Phenylindole (typically brown/beige solid).

  • Solvent: Ethanol (95% or absolute), technical grade or higher.

  • Decolorizing Agent: Activated Charcoal (Norit or Darco), acid-washed.

  • Filtration: Heated funnel, fluted filter paper (Whatman Grade 1), Büchner funnel.

Step-by-Step Methodology
Phase 1: Dissolution and Decolorization
  • Crude Assessment: Weigh the crude solid.[1] Calculate the initial solvent volume based on a ratio of 10-15 mL Ethanol per 1 g of crude solid .

  • Reflux: Place solid and ethanol in an Erlenmeyer flask equipped with a stir bar. Heat to reflux (

    
    ) on a hot plate.
    
    • Checkpoint: If solid remains after 5 minutes of reflux, add ethanol in 5 mL increments until dissolved.

  • The "Green Tint" Removal: 2-Phenylindole often exhibits a green/brown tint due to air oxidation.

    • Remove flask from heat (stop boiling).

    • Add Activated Charcoal (1-2 wt% of crude mass) .

    • Caution: Adding charcoal to boiling solvent causes violent foaming.

    • Return to reflux for 2–3 minutes.

Phase 2: Hot Filtration (The Critical Step)
  • Setup: Pre-warm a glass funnel and fluted filter paper with hot ethanol. This prevents the indole from crystallizing on the paper (a common yield-killing error).

  • Filtration: Filter the hot, black suspension into a clean, pre-warmed Erlenmeyer flask.

    • Observation: The filtrate should be clear, pale yellow, or colorless. If it is still dark brown, repeat the charcoal step.

Phase 3: Controlled Crystallization
  • Ambient Cooling: Allow the filtrate to cool to room temperature undisturbed on a cork ring or wood block.

    • Mechanism:[2][3][4][5] Rapid cooling on a cold benchtop induces "crashing out" (trapping impurities). Slow cooling promotes large, pure plate formation.

  • Nucleation Check: If oil droplets form (oiling out), scratch the inner glass wall with a glass rod to induce nucleation.

  • Deep Cooling: Once room temperature is reached and crystals are visible, place the flask in an ice-water bath (

    
    ) for 30 minutes to maximize yield.
    
Phase 4: Isolation and Drying
  • Vacuum Filtration: Collect crystals on a Büchner funnel.

  • The Wash: Wash the filter cake with ice-cold ethanol (

    
    ).
    
    • Warning: Do not use room temp ethanol; it will redissolve the product.

  • Drying: Dry under high vacuum (0.1 mbar) or in a vacuum desiccator over CaCl

    
     for 4 hours.
    
    • Target Melting Point:

      
       (Sharp range indicates purity).[6]
      

Visualization: Purification Workflow

The following diagram illustrates the decision logic for the purification process, including branches for troubleshooting common issues like "oiling out."

RecrystallizationWorkflow Start Crude 2-Phenylindole Dissolve Reflux in 95% Ethanol (15 mL/g) Start->Dissolve CheckColor Is solution dark/green? Dissolve->CheckColor Charcoal Add Activated Charcoal (Reflux 2 min) CheckColor->Charcoal Yes HotFilter Hot Gravity Filtration (Pre-warmed funnel) CheckColor->HotFilter No (Pale Yellow) Charcoal->HotFilter Cooling Slow Cool to Room Temp HotFilter->Cooling CheckState Precipitate State? Cooling->CheckState Oiling Oiling Out Observed CheckState->Oiling Oil Droplets IceBath Ice Bath (30 min) CheckState->IceBath Crystals forming Remedy Reheat & Add Seed Crystal or 5% more Ethanol Oiling->Remedy Remedy->Cooling FilterWash Vacuum Filter & Wash (Ice-cold Ethanol) IceBath->FilterWash Final Pure Crystals (MP: 188-190°C) FilterWash->Final

Figure 1: Decision logic for the recrystallization of 2-phenylindole, highlighting critical interventions for color removal and phase separation.

Troubleshooting & Optimization

Problem: "Oiling Out"
  • Cause: The solution is too concentrated, or the melting point of the solvated derivative is lower than the boiling point of the solvent mixture.

  • Solution: Reheat to dissolve the oil. Add a small amount of additional solvent (ethanol).[7][8][1][9] Allow to cool very slowly (wrap flask in foil/towel). Add a seed crystal at

    
    .
    
Problem: Low Yield (<50%)
  • Cause: Too much solvent used during dissolution or inefficient cooling.

  • Solution: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling/crystallization steps to harvest a "second crop." Note: Second crops are usually less pure.

Problem: Persistent Color
  • Cause: Highly conjugated oxidation byproducts (oligomers).

  • Solution: If charcoal fails, perform a silica plug filtration. Dissolve crude in

    
    , pass through a short pad of silica gel, evaporate, and then recrystallize from ethanol.
    

References

  • Organic Syntheses. "2-Phenylindole." Org.[4][5][10] Synth.1942 , 22, 98. Link

  • Fischer, E.; Jourdan, F. "Ueber die Hydrazine der Brenztraubensäure." Berichte der deutschen chemischen Gesellschaft1883, 16, 2241-2245. (Foundational Fischer Indole Synthesis reference).
  • Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews1963 , 63(4), 373–401. Link

  • Thermo Scientific Chemicals. "2-Phenylindole, 98% Specification Sheet." Fisher Scientific.[11] Link

  • Zeng, C., et al. "Palladium-Catalyzed Tandem Nucleophilic Addition/C–H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles."[10] Organic Letters2023 , 25(9), 1409-1414.[10] Link[10]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Optimizing 1-Methoxy-2-Phenyl-1H-Indole Synthesis

Ticket ID: IND-OMe-Ph-001 Status: Open Agent: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for N-Methoxy Indole Derivatives Executive Summary: The "Hidden" Instability The synthesis of 1-met...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-OMe-Ph-001 Status: Open Agent: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for N-Methoxy Indole Derivatives

Executive Summary: The "Hidden" Instability

The synthesis of 1-methoxy-2-phenyl-1H-indole is deceptively difficult. While standard indole syntheses (Fischer, Madelung) are robust, the introduction of the


-methoxy group introduces a critical point of failure: the 1-hydroxy intermediate .

Most yield losses occur because the 1-hydroxy-2-phenylindole intermediate is transient and unstable . It is prone to:

  • Over-reduction to the N-H indole (2-phenylindole).

  • Oxidation/Dimerization to nitroxide radicals or isatogen-like dimers (often visible as deep purple/blue impurities).

  • Photolysis of the N-O bond under standard lab lighting.

This guide replaces standard "recipe-style" instructions with a controlled cascade protocol designed to trap the unstable intermediate immediately.

Diagnostic Workflow

Before altering your chemistry, use this decision tree to identify the exact stage of failure.

Troubleshooting Start Start: Low Yield Observed CheckTLC Check TLC of Reaction Mixture Start->CheckTLC ResultNH Major Spot: 2-Phenylindole (N-H) (Over-reduction) CheckTLC->ResultNH Rf ~0.6 (Non-polar) ResultPurple Deep Purple/Blue Spots (Dimerization/Oxidation) CheckTLC->ResultPurple Colored streaks ResultStart Unreacted Nitro Ketone CheckTLC->ResultStart No change ActionNH Fix: Lower Temp (<15°C) Reduce Zn equivalents Check pH (keep ~6.5) ResultNH->ActionNH ActionPurple Fix: Degas Solvents Exclude Light Accelerate Methylation Step ResultPurple->ActionPurple ActionStart Fix: Activate Zn (HCl wash) Increase NH4Cl conc. ResultStart->ActionStart

Caption: Diagnostic logic for identifying failure modes in N-hydroxy/methoxy indole synthesis.

The "Trapping" Protocol (High-Yield Methodology)

This protocol utilizes a Reductive Cyclization followed by In-Situ Methylation . This avoids the isolation of the unstable 1-hydroxy intermediate.

Phase 1: Precursor Preparation

Target: 2-nitrodeoxybenzoin (2-(2-nitrophenyl)-1-phenylethanone).

  • Note: Ensure this starting material is free of o-nitrobenzaldehyde, which inhibits the cyclization.

Phase 2: The "Cold-Trap" Synthesis

Reaction Scheme:

ParameterSpecificationScientific Rationale
Solvent System THF : Water (4:1) or Dioxane : WaterWater is required for

solubility; THF solubilizes the organic ketone.
Reductant Zn Dust (Activated) +

Zinc provides mild electron transfer.

buffers pH to ~6.5. Strong acids cause over-reduction to N-H; strong bases prevent cyclization.
Temperature 0°C to 10°C Critical: Higher temps (>20°C) favor over-reduction to the N-H indole.
Methylating Agent Dimethyl Sulfate (

)
"Harder" electrophile than MeI; faster reaction kinetics to trap the OH group before it degrades.
Atmosphere Nitrogen/ArgonOxygen promotes radical dimerization of the N-OH intermediate.
Step-by-Step Procedure:
  • Activation: Wash Zn dust with 2% HCl, then water, then ethanol, then ether. Dry under vacuum. Oxidized zinc is the #1 cause of stalled reactions.

  • Reduction: Dissolve 2-nitrodeoxybenzoin (1.0 eq) in THF/Water (4:1). Add

    
     (5.0 eq). Cool to 0°C .[1]
    
  • Addition: Add Activated Zn (3.0 eq) portion-wise over 30 minutes. Monitor internal temp; do not exceed 10°C.

  • Monitoring: Check TLC every 15 mins. Look for the disappearance of the nitro compound.

    • Stop point: As soon as the nitro spot vanishes, STOP . Do not wait.

  • Filtration: Filter off Zn solids rapidly through a Celite pad under

    
    .
    
  • The "Switch": Immediately add

    
     (4.0 eq) and 
    
    
    
    (2.5 eq) to the filtrate. Stir at Room Temp for 2–4 hours.
    • Why? We methylate the crude filtrate directly. Isolating the 1-OH indole exposes it to air/light, destroying the yield.

Troubleshooting & FAQs

Q1: I am getting a mixture of 1-Methoxyindole and 1-Methylindole (N-Me). Why?

A: This is a regioselectivity issue driven by the "Ambident Nucleophile" character of the intermediate.

  • The Mechanism: The 1-hydroxyindole anion can react at the Oxygen (desired) or the Nitrogen (undesired quaternary salt).

  • The Fix: Use Potassium Carbonate (

    
    )  in Acetone  or DMF .
    
    • Avoid

      
      : Sodium hydride creates a "naked" anion that is more reactive but less selective, often leading to C-alkylation or over-alkylation.
      
    • Use

      
      : It is a "hard" electrophile (HSAB theory) and prefers the "hard" Oxygen atom over the Nitrogen or Carbon.
      
Q2: My product turns brown/black on the column.

A: 1-Methoxyindoles are acid-sensitive .

  • The Fix: Do not use standard Silica Gel.

  • Use Neutral Alumina or Basified Silica (flush silica with 1%

    
     in Hexane before loading sample).
    
  • Store the final product in the dark at -20°C. The N-O bond is photolabile.

Q3: Can I use the "Somei Reagent" method instead?

A: Yes, and it is often cleaner if you already have the indole core.

  • Route: Indole

    
     Indoline (
    
    
    
    )
    
    
    1-Hydroxyindole (
    
    
    )
    
    
    1-Methoxyindole (
    
    
    ).
  • Pros: Avoids the tricky Zn reduction step.

  • Cons: Requires 3 steps instead of 1. Best for modifying existing drugs, not building from scratch.

Mechanistic Visualization

Understanding the electron flow prevents errors. The critical moment is the cyclization of the hydroxylamine intermediate.

Mechanism Nitro 2-Nitrodeoxybenzoin (Precursor) Hydroxylamine Hydroxylamine Intermediate (Zn Reduction) Nitro->Hydroxylamine Zn / NH4Cl 4e- Reduction Cyclization Cyclization (Nucleophilic Attack) Hydroxylamine->Cyclization - H2O OneOH 1-Hydroxy-2-Ph-Indole (UNSTABLE) Cyclization->OneOH Trapping Trapping (Me2SO4 / K2CO3) OneOH->Trapping Fast! 2-Phenylindole (NH) 2-Phenylindole (NH) OneOH->2-Phenylindole (NH) Over-reduction (Side Rxn) Product 1-Methoxy-2-Ph-Indole (Target) Trapping->Product SN2

Caption: Reaction pathway highlighting the critical instability of the 1-Hydroxy intermediate.

References & Authority

  • Somei, M., et al. (2018).[2] "Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles." Heterocycles.

    • Relevance: Establishes the "easy handling" method for 1-hydroxyindoles and their stability profiles.

  • McClay, B. T., et al. (2023).[3] "A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes."[3] Tetrahedron.

    • Relevance: Provides the modern base-mediated alternative (

      
      ) to Zinc reduction.
      
  • Acheson, R. M. (1979). "The synthesis, reactions, and spectra of 1-acetoxy-, 1-hydroxy-, and 1-methoxy-indoles." Journal of the Chemical Society, Perkin Transactions 1.

    • Relevance: Foundational text on the spectroscopic properties and instability of N-alkoxy indoles.

  • Kawasaki, T., et al. (1991). "Preparation of 1-hydroxyindole derivatives." Heterocycles.

    • Relevance: Defines the optimal methylation conditions (

      
      /MeOH or Acetone) to maximize O-alkylation over N/C-alkylation.
      

Sources

Optimization

side reactions in the Fischer synthesis of methoxy-substituted indoles

This Technical Support Guide is designed for researchers encountering difficulties with the Fischer Indole Synthesis of methoxy-substituted substrates. It prioritizes "abnormal" mechanistic deviations caused by the elect...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for researchers encountering difficulties with the Fischer Indole Synthesis of methoxy-substituted substrates. It prioritizes "abnormal" mechanistic deviations caused by the electron-donating nature of the methoxy group.

Status: Operational | Topic: Side Reaction Mitigation & Troubleshooting Audience: Senior Chemists / Process Development

Triage & Diagnostics (Visual Logic)

Before modifying your reaction parameters, use this decision tree to identify the specific failure mode. Methoxy-substituted hydrazones do not behave like their unsubstituted counterparts; they are prone to electronic deviations that standard protocols (e.g., Robinson’s method) often exacerbate.

Troubleshooting Decision Tree

FischerTroubleshooting Start Identify Failure Mode Tars Black Tar / Polymerization Start->Tars Product is black oil WrongIsomer Wrong Regioisomer Start->WrongIsomer NMR shows wrong sub. pattern NoRxn No Reaction / Hydrolysis Start->NoRxn Recovered ketone/hydrazine Unexpected Unexpected Substitution (e.g., -Cl instead of -OMe) Start->Unexpected Mass spec shows -31 +35 (OMe -> Cl) Oxidation Cause: Oxidative Dimerization Fix: Degas solvents, N2 atm, Switch to ZnCl2/AcOH Tars->Oxidation Sterics Cause: Meta-Director Ambiguity Fix: Switch to Buchwald or blocking groups WrongIsomer->Sterics AcidFail Cause: N-N Cleavage Fix: Anhydrous conditions, Increase acid strength (PPA) NoRxn->AcidFail Nucleophilic Cause: Nucleophilic Attack (Abnormal) Fix: Remove Halide Acids (HCl), Use H2SO4 or PPA Unexpected->Nucleophilic

Figure 1: Diagnostic logic for identifying failure modes in electron-rich indole synthesis.

Technical Modules: Deep Dive & Causality

Module A: The "Meta-Methoxy" Regioselectivity Trap

The Issue: When using 3-methoxyphenylhydrazine, you expect a specific isomer (usually 6-methoxyindole), but often obtain a difficult-to-separate mixture of 4-methoxy and 6-methoxy indoles. The Causality: The [3,3]-sigmatropic rearrangement is the rate-determining step. The methoxy group at the meta position of the hydrazine offers two ortho sites for the new C-C bond formation:

  • Sterically Crowded (C2): Leads to the 4-methoxy isomer.

  • Less Crowded (C6): Leads to the 6-methoxy isomer.

While steric hindrance generally disfavors the 4-isomer, the electron-donating effect of the methoxy group can stabilize the transition state for the ortho closure, sometimes increasing the ratio of the unwanted 4-isomer depending on the solvent polarity and acid catalyst.

Corrective Protocol:

  • Solvent Control: Use non-polar solvents (e.g., Toluene with

    
    -TsOH) to maximize steric differentiation.
    
  • Catalyst: Avoid Lewis acids like ZnCl

    
     if regioselectivity is poor; they can coordinate to the methoxy oxygen, altering the effective steric bulk and electronics.
    
Module B: The "Abnormal" Nucleophilic Substitution

The Issue: You start with 2-methoxyphenylhydrazine expecting 7-methoxyindole, but the product analyzes as 7-chloroindole (or similar halide). The Causality: This is a classic "Abnormal Fischer Indolization" (Ishii-Murakami observation). In the presence of nucleophilic acids (like HCl in EtOH), the protonated methoxy group becomes a good leaving group. The electron-rich nature of the ring facilitates a nucleophilic aromatic substitution during or immediately preceding the cyclization event.

Corrective Protocol:

  • Eliminate Halides: DO NOT use HCl or aqueous HBr.

  • Recommended Acid: Use Polyphosphoric Acid (PPA) or Sulfuric Acid in Ethanol. These anions are non-nucleophilic and will preserve the ether linkage.

Module C: Oxidative Dimerization (Tars)

The Issue: The reaction turns into an intractable black tar. The Causality: Methoxy-indoles have significantly higher HOMO energy levels than unsubstituted indoles. They are prone to:

  • Acid-Catalyzed Polymerization: The C3 position is highly nucleophilic and reacts with uncyclized imines.

  • Oxidative Coupling: Trace oxygen leads to radical cation formation and dimerization (indoxyl formation).

Corrective Protocol:

  • Atmosphere: Strictly exclude Oxygen. Sparge all solvents with Argon for 15 minutes prior to heating.

  • Temperature: Do not reflux if possible. Use "Low-Temperature Fischer" conditions (e.g., 40-60°C in AcOH/H

    
    SO
    
    
    
    ).

Experimental Protocols

Protocol A: Robust Synthesis of 5-Methoxyindole (PPA Method)

Best for: Substrates sensitive to halides or requiring strong dehydration.

Reagents:

  • 4-Methoxyphenylhydrazine hydrochloride (1.0 eq)

  • Ketone (e.g., Cyclohexanone) (1.1 eq)

  • Polyphosphoric Acid (PPA) (10-15 g per g of hydrazine)

Step-by-Step:

  • Preparation: In a round-bottom flask, mechanically stir PPA at 70°C until fluid.

  • Addition: Add the hydrazine and ketone. A mild exotherm will occur (formation of hydrazone).

  • Cyclization: Heat the mixture to 90–100°C (internal temp) for 2–3 hours. Monitor by TLC (disappearance of hydrazone).

    • Critical Control Point: Do not exceed 110°C; PPA can cause ether cleavage at high temperatures.

  • Quench: Pour the hot syrup slowly into a beaker of crushed ice/water (approx. 10x volume) with vigorous stirring. The crude indole should precipitate as a solid.

  • Purification: Filter the solid. If gummy, extract with Ethyl Acetate. Wash organic layer with NaHCO

    
     (sat.) to remove residual acid.
    
Protocol B: Mild Lewis Acid Method (ZnCl2)

Best for: Acid-sensitive substrates prone to polymerization.

Reagents:

  • Methoxy-phenylhydrazine (free base) (1.0 eq)

  • Ketone (1.0 eq)

  • Zinc Chloride (anhydrous) (2.0 eq)

  • Glacial Acetic Acid (Solvent)

Step-by-Step:

  • Mix: Dissolve hydrazine and ketone in Acetic Acid.

  • Catalyst: Add ZnCl

    
    .
    
  • Reflux: Heat to 80°C under Argon .

  • Workup: Evaporate Acetic Acid. Partition residue between Et

    
    O and water.
    

Quantitative Data: Acid Compatibility Table

Acid CatalystCompatibility with -OMeRisk of PolymerizationRisk of Nucleophilic Sub.Recommendation
HCl / EtOH LowHighHigh (Cl- substitution)AVOID for 2-OMe
H₂SO₄ (aq) MediumHighLowGood for stable ketones
PPA High LowLowGold Standard
ZnCl₂ / AcOH HighLowest LowBest for labile indoles
BBr₃ / AlCl₃ None MediumLowFATAL (Demethylation)

Frequently Asked Questions (FAQs)

Q: I am seeing a peak at M-15 in my Mass Spec. Did my reaction fail? A: Likely, yes. This indicates the loss of a methyl group (Demethylation). This usually happens if you used a strong Lewis Acid (like AlCl


) or excessive heat (>140°C) with mineral acids. Switch to the PPA protocol at 90°C.

Q: Why is my 5-methoxyindole turning pink/brown on the bench? A: Electron-rich indoles are highly susceptible to auto-oxidation. Store all methoxy-indoles in the dark, under Argon, and preferably at -20°C. Recrystallize from Ethanol/Water with a pinch of sodium dithionite if purification is needed.

Q: Can I use the hydrochloride salt of the hydrazine directly? A: Yes, but ensure you account for the stoichiometry. If using a Lewis Acid protocol (ZnCl


), it is often better to free-base the hydrazine first (partition between EtOAc/NaOH) to prevent HCl generation which could lead to the "Abnormal" chloro-substitution described in Module B.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Ishii, H., et al. (1973). Fischer Indolization and Its Related Compounds.[1][2][3][4][5][6][7][8][9][10][11] VI. Abnormal Fischer Indolization of 2-Methoxyphenylhydrazone. Chemical and Pharmaceutical Bulletin, 21(7), 1481-1494. Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251–10263. Link

Sources

Troubleshooting

Technical Support Center: Acid-Catalyzed Degradation of 1-Methoxy-2-phenyl-1H-indole

This guide provides in-depth technical support for researchers, scientists, and drug development professionals studying the stability and degradation of 1-methoxy-2-phenyl-1H-indole under acidic conditions. It addresses...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals studying the stability and degradation of 1-methoxy-2-phenyl-1H-indole under acidic conditions. It addresses common experimental challenges through a series of frequently asked questions, troubleshooting guides, and detailed protocols designed to ensure experimental robustness and reproducibility.

Frequently Asked Questions (FAQs)

FAQ 1: What is the expected primary degradation pathway of 1-Methoxy-2-phenyl-1H-indole in an acidic medium?

The core instability of N-alkoxyindoles like 1-methoxy-2-phenyl-1H-indole in an acidic environment stems from the lability of the N-O (nitrogen-oxygen) bond.[1] The degradation is not a simple hydrolysis but rather an acid-catalyzed cleavage of this bond.

The proposed mechanism proceeds as follows:

  • Protonation: The reaction is initiated by the protonation of the methoxy oxygen atom by an acid (H⁺). This step makes the methoxy group a better leaving group.

  • N-O Bond Cleavage: The protonated intermediate undergoes heterolytic cleavage of the weak N-O bond.[1][2] This is the rate-determining step and results in the formation of 2-phenyl-1H-indole and a transient methoxy-related cation, which would likely form methanol or formaldehyde depending on the subsequent reaction conditions.

  • Formation of Products: The primary, and most stable, degradation product is the parent indole, 2-phenyl-1H-indole.

This pathway highlights that the indole core itself is initially preserved, with the primary point of failure being the N-O linkage, a known characteristic of hydroxylamine derivatives and related structures.[2]

DegradationPathway Start 1-Methoxy-2-phenyl-1H-indole Protonated Protonated Intermediate Start->Protonated + H⁺ (Acid) Products 2-Phenyl-1H-indole + CH3OH / HCHO Protonated->Products N-O Bond Cleavage (Rate-Limiting) ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis Prep_Stock Prepare Stock Solution (1 mg/mL in ACN) Start_Rxn Initiate Reaction: Add stock to pre-heated acidic medium Prep_Stock->Start_Rxn Prep_Acid Prepare Acidic Medium (e.g., 0.1 M HCl) Prep_Acid->Start_Rxn Prep_Quench Prepare Quench Solution (e.g., 0.5 M Tris Base) Quench Quench Reaction: Add aliquot to quench solution Prep_Quench->Quench Sample Collect Aliquots at Time Points (t=0, 5, 15, 30, 60 min...) Start_Rxn->Sample Sample->Quench Analyze Analyze by RP-HPLC Quench->Analyze Data Integrate Peaks & Calculate Concentration Analyze->Data Plot Plot ln(C/C₀) vs. Time and Determine k_obs Data->Plot

Caption: Workflow for kinetic degradation study.

Materials and Reagents
  • 1-Methoxy-2-phenyl-1H-indole (high purity)

  • 2-Phenyl-1H-indole (for use as a reference standard)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl) or other suitable acid

  • Tris(hydroxymethyl)aminomethane (Tris base) or other suitable base for quenching

  • C18 Reversed-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

Procedure
  • Preparation of Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-methoxy-2-phenyl-1H-indole in 10.0 mL of ACN.

    • Acidic Medium (e.g., 0.1 M HCl): Prepare the desired acidic solution in a water/ACN mixture (e.g., 50:50 v/v) to ensure solubility.

    • Quench Solution (e.g., 0.5 M Tris Base): Prepare a basic solution to immediately neutralize the acid and stop the degradation upon sampling.

  • Degradation Experiment:

    • Place a known volume (e.g., 10 mL) of the acidic medium in a thermostatted vial at the desired temperature (e.g., 50 °C). Allow it to equilibrate.

    • To initiate the reaction (t=0), add a small, precise volume of the stock solution to the pre-heated acidic medium (e.g., 100 µL of stock into 10 mL of medium for a final concentration of ~10 µg/mL). Mix thoroughly.

    • Immediately withdraw the first aliquot (e.g., 500 µL) and add it to a vial containing an equal volume of the quench solution. This is your t=0 sample.

    • Continue to withdraw aliquots at predetermined time intervals (e.g., 5, 10, 20, 40, 60, 90 minutes). Quench each sample immediately.

  • HPLC Analysis:

    • Method Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: Start at 40% B, increase to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection: UV at 225 nm and 280 nm.

    • Inject the quenched samples, along with standards of the starting material and expected product, to identify peaks and create a calibration curve.

  • Data Analysis:

    • Integrate the peak area for 1-methoxy-2-phenyl-1H-indole at each time point.

    • Convert peak areas to concentrations using the calibration curve.

    • To determine if the reaction follows first-order kinetics, plot the natural logarithm of the concentration (ln[C]) versus time. The data should yield a straight line with a slope equal to -k (the observed rate constant). [3]

References

  • Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]

  • The Journal of Physical Chemistry A. (n.d.). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. [Link]

  • ResearchGate. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. [Link]

  • PMC. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. [Link]

  • PMC. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]

  • Atmospheric Chemistry and Physics. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. [Link]

  • American Society for Microbiology. (2009). Indole Test Protocol. [Link]

  • PubMed. (n.d.). Reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation. [Link]

  • Frontiers. (2022). Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria. [Link]

  • PMC. (n.d.). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. [Link]

  • PMC. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. [Link]

  • ResearchGate. (n.d.). Organocatalytic asymmetric N-O bond cleavage to form spirooxindole 2H-azirines. [Link]

  • ResearchGate. (n.d.). Degradation kinetics assay and plots obtained for first-order reaction.... [Link]

  • PMC. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. [Link]

  • MDPI. (n.d.). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. [Link]

  • ResearchGate. (n.d.). Unexpected Dimer from Demethylization Reaction of Eugenol under Acidic Conditions. [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity. [Link]

  • NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]

Sources

Optimization

optimizing reaction conditions for N-alkylation of 2-phenylindole

Ticket Subject: Optimization of Reaction Conditions & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist Core Technical Briefing: The Substrate Challenge Before initiating any protocol, you mu...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Reaction Conditions & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Core Technical Briefing: The Substrate Challenge

Before initiating any protocol, you must understand the specific behavior of 2-phenylindole . Unlike simple indole, the phenyl group at the C2 position introduces two critical factors:

  • Steric Hindrance: The phenyl ring creates significant steric bulk around the N1 nitrogen, kinetically impeding nucleophilic attack.

  • Electronic Modulation: The pKa of 2-phenylindole (approx. 16.8 in DMSO) is lower than unsubstituted indole (~21.0), making it more acidic due to conjugation. However, the resulting anion is delocalized, creating an ambient nucleophile that can react at either the N1 or C3 position.

The Objective: Maximize N-alkylation (hard nucleophile behavior) and suppress C3-alkylation (soft nucleophile behavior).

Strategic Optimization: Critical Parameters

To shift selectivity toward N-alkylation, we apply Hard-Soft Acid-Base (HSAB) principles.

Solvent & Base Selection Matrix

The choice of solvent determines the solvation state of the indolyl anion.

ParameterRecommended ConditionMechanism of Action
Solvent DMF, DMSO, NMP (Polar Aprotic)Solvates the cation (Na⁺/K⁺) efficiently, leaving the indolyl anion "naked" and highly reactive, favoring N-attack.
Base NaH (Sodium Hydride)Irreversible deprotonation. The "hard" sodium cation pairs with the "hard" nitrogen anion.
Alternative KOH + PTC (Phase Transfer)Allows use of non-polar solvents (Toluene). The quaternary ammonium salt transports OH⁻ into the organic phase.
Avoid Protics (EtOH, MeOH) Hydrogen bonding solvates the N-anion, reducing its nucleophilicity and favoring C-alkylation.

Standard Operating Procedures (SOPs)

Protocol A: High-Performance Method (NaH/DMF)

Best for: Difficult substrates, high-value synthesis, small-to-medium scale.

  • Preparation: Flame-dry all glassware. Maintain an inert atmosphere (Ar or N₂).

  • Dissolution: Dissolve 2-phenylindole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2–1.5 equiv) portion-wise.

    • Checkpoint: Wait for H₂ evolution to cease (approx. 30 mins). The solution usually turns yellow/orange (indolyl anion formation).

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Note: If the alkyl group is bulky (e.g., isopropyl), heat to 60–80°C to overcome the 2-phenyl steric barrier.

  • Quench: Carefully add saturated NH₄Cl solution.

Protocol B: Green/Scalable Method (Phase Transfer Catalysis)

Best for: Large scale, moisture-sensitive alkylating agents, avoiding DMF workup.

  • Mix: Combine 2-phenylindole (1.0 equiv) and Alkyl Halide (1.5 equiv) in Toluene (or Benzene).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB , 5 mol%).

  • Base: Add 50% aqueous NaOH or pulverized KOH (3.0 equiv).

  • Agitation: Vigorously stir at reflux (or 80°C). High shear is critical for the interfacial surface area.

  • Monitor: Reaction times may be longer (6–24 hours).

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing significant C3-alkylated byproducts."

Root Cause: The reaction conditions are too "soft," allowing the electron density to delocalize to the C3 carbon. Diagnostic Steps:

  • Are you using a protic solvent or a solvent with low dielectric constant (THF) without HMPA/DMPU?

  • Are you using a soft counter-cation (like Mg²⁺ or Zn²⁺)? Corrective Action:

  • Switch to DMF or DMSO. These solvents solvate the cation, leaving the N-anion "naked" and harder.

  • Increase Base Strength: Ensure complete deprotonation before adding the electrophile. Use NaH instead of carbonates.

  • Temperature: While counter-intuitive, higher temperatures (80°C) often favor the thermodynamic N-product over the kinetic C-product for 2-substituted indoles.

Issue 2: "The reaction stalls at 50% conversion."

Root Cause: Steric hindrance from the 2-phenyl group is blocking the approach of the electrophile, or the base has been consumed by moisture. Corrective Action:

  • Force Conditions: Increase temperature to 60–90°C. The 2-phenyl group acts as a gatekeeper; thermal energy is required to overcome this barrier.

  • Add Additives: If using K₂CO₃/MeCN, add 18-crown-6 (catalytic) to sequester potassium and activate the anion.

  • Re-dose: Add an additional 0.5 equiv of base and electrophile after 12 hours.

Issue 3: "My alkylating agent is hydrolyzing before reacting."

Root Cause: High concentration of hydroxide (in PTC method) or wet solvent (in NaH method). Corrective Action:

  • Protocol Switch: If using Protocol B (NaOH), switch to Protocol A (NaH/Dry DMF) to eliminate water.

  • Solid-Liquid PTC: Use solid KOH + TBAB in dry Toluene (exclude water entirely) rather than 50% aq. NaOH.

Visual Logic & Workflow

Decision Tree: Optimizing Reaction Conditions

ReactionOptimization Start Start: 2-Phenylindole N-Alkylation CheckElectrophile Is Electrophile Hydrolysis-Sensitive? Start->CheckElectrophile SensitiveYes Yes (e.g., Chlorides, Tosylates) CheckElectrophile->SensitiveYes Sensitive SensitiveNo No (e.g., Simple Alkyl Bromides) CheckElectrophile->SensitiveNo Stable ProtocolA Protocol A: NaH / Anhydrous DMF (Strict Anhydrous Conditions) SensitiveYes->ProtocolA CheckScale Reaction Scale? SensitiveNo->CheckScale ScaleSmall Small (<1g) / Discovery CheckScale->ScaleSmall ScaleLarge Large (>10g) / Process CheckScale->ScaleLarge ScaleSmall->ProtocolA ProtocolB Protocol B: PTC (Toluene/KOH/TBAB) (Green & Cost Effective) ScaleLarge->ProtocolB

Caption: Decision logic for selecting between Anhydrous (NaH) and Phase Transfer (PTC) protocols based on substrate stability and scale.

Mechanism: Regioselectivity Pathways

Mechanism Indole 2-Phenylindole Deprotonation Deprotonation (Base) Indole->Deprotonation Anion Indolyl Anion (Ambient Nucleophile) Deprotonation->Anion ProdN N-Alkylated Product (Target) Anion->ProdN Attack at N1 ProdC C3-Alkylated Product (Impurity) Anion->ProdC Attack at C3 PathN Path A: Hard Conditions (Polar Aprotic / Na+) PathC Path B: Soft Conditions (Protic / Mg++)

Caption: Mechanistic divergence showing how reaction conditions influence the N1 vs. C3 selectivity.

References

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Retrieved February 10, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis Reagent Guide. Retrieved February 10, 2026, from [Link]

  • Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. Retrieved February 10, 2026, from [Link]

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-Methoxy-2-phenyl-1H-indole

Welcome to the technical support center for the scale-up synthesis of 1-Methoxy-2-phenyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of tra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 1-Methoxy-2-phenyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from laboratory scale to larger production. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounded in scientific principles and practical experience.

Troubleshooting Guide: Overcoming Scale-Up Hurdles

Scaling up any chemical synthesis introduces challenges not always apparent at the bench. For 1-Methoxy-2-phenyl-1H-indole, these often relate to reaction control, impurity profiles, and product isolation. This section provides a question-and-answer formatted troubleshooting guide to address specific issues you may encounter.

Issue 1: Low Yield of 2-Phenyl-1H-indole in the Fischer Indole Synthesis Step

Question: We are scaling up the Fischer indole synthesis of 2-phenyl-1H-indole from acetophenone and phenylhydrazine using a strong acid catalyst, but our yields have dropped significantly from our lab-scale experiments. What could be the cause, and how can we mitigate this?

Answer: A drop in yield upon scale-up of the Fischer indole synthesis is a common issue, often stemming from challenges in heat and mass transfer.

Probable Causes & Solutions:

  • Inadequate Heat Transfer and Localized Hotspots: The Fischer indole synthesis is typically run at elevated temperatures (often around 180°C) and can be exothermic.[1] On a larger scale, inefficient stirring and heating can lead to localized hotspots, causing decomposition of the starting materials, the phenylhydrazone intermediate, or the final product.

    • Solution: Employ a reactor with efficient overhead stirring and a jacketed heating system to ensure uniform temperature distribution. A staged heating profile, where the temperature is gradually increased, can also help to control the reaction rate and prevent thermal runaways.

  • Inefficient Mixing and Mass Transfer: Poor mixing can lead to a heterogeneous reaction mixture, especially during the initial formation of the acetophenone phenylhydrazone. This can result in incomplete reaction and the formation of side products.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) to maintain a well-mixed suspension. The addition rate of the catalyst should also be carefully controlled to manage the reaction rate.

  • Catalyst Selection and Concentration: The choice and concentration of the acid catalyst are critical. While strong acids like polyphosphoric acid (PPA) or zinc chloride are effective, their handling and quenching on a large scale can be problematic.[1][2][3]

    • Solution: Consider using a milder or solid-supported acid catalyst for easier handling and removal. If using PPA, ensure it is added portion-wise to control the exotherm. The optimal catalyst loading may need to be re-evaluated at a larger scale.

Issue 2: Formation of Impurities During the N-Methoxylation Step

Question: During the N-methoxylation of 2-phenyl-1H-indole to form 1-methoxy-2-phenyl-1H-indole, we are observing significant side-product formation that complicates purification. What are these impurities, and how can we minimize them?

Answer: The N-methoxylation of indoles can be challenging due to the competing reactivity of the indole ring. The choice of base and methoxylating agent is crucial.

Probable Causes & Solutions:

  • C-Alkylation of the Indole Ring: The indole nucleus is electron-rich and can undergo electrophilic attack at the C3 position, leading to the formation of C-methylated byproducts, especially under strongly acidic or neutral conditions.

    • Solution: Employ a strong, non-nucleophilic base to fully deprotonate the indole nitrogen, making it the most reactive site. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a common and effective choice.

  • Over-methylation: If a potent methylating agent like dimethyl sulfate is used in excess or at elevated temperatures, there is a risk of methylation at other positions or even quaternization of the nitrogen.[4]

    • Solution: Use a less reactive methoxylating agent, such as methyl iodide.[4] Carefully control the stoichiometry of the methylating agent, adding it slowly to the cooled reaction mixture. Maintain a low reaction temperature (e.g., 0 °C to room temperature) to improve selectivity.

  • Degradation of Starting Material or Product: 2-Phenyl-1H-indole and its N-methoxy derivative can be sensitive to strong bases and high temperatures over extended periods.

    • Solution: Minimize the reaction time and use the lowest effective temperature. Once the reaction is complete, quench it promptly and proceed with the workup.

Issue 3: Difficulties in Purifying the Final Product at Scale

Question: We are struggling with the purification of 1-Methoxy-2-phenyl-1H-indole on a multi-kilogram scale. Column chromatography is not a viable option. What are our alternatives?

Answer: Moving away from chromatography for large-scale purification is a standard requirement in process development. Crystallization and/or distillation are the preferred methods.

Probable Causes & Solutions:

  • Oily Product or Inability to Crystallize: The crude product may be an oil or may be difficult to crystallize due to the presence of impurities that act as crystallization inhibitors.

    • Solution:

      • Recrystallization: Experiment with a variety of solvent systems. A good starting point is a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., ethanol, isopropanol, or mixtures with water or heptane). Seeding the supersaturated solution with a small amount of pure crystalline product can induce crystallization.

      • Slurry Wash: If the product is a solid but contains impurities, suspending it in a solvent that dissolves the impurities but not the product (a slurry wash) can be an effective purification step.

  • Thermally Labile Product: If the product is sensitive to heat, distillation may not be feasible.

    • Solution: If the product is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale. Determine the thermal stability of the compound using techniques like TGA/DSC before attempting distillation.

  • Persistent Impurities: Some impurities may have similar solubility profiles to the product, making separation by crystallization difficult.

    • Solution: Revisit the reaction conditions to minimize the formation of these impurities in the first place. A multi-step purification process involving an initial crystallization followed by a re-crystallization from a different solvent system can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Methoxy-2-phenyl-1H-indole?

A1: The most prevalent and industrially scalable route involves a two-step process:

  • Fischer Indole Synthesis: The condensation of acetophenone and phenylhydrazine in the presence of an acid catalyst to form the 2-phenyl-1H-indole core.[1][5][6]

  • N-Methoxylation: The deprotonation of the 2-phenyl-1H-indole with a strong base, followed by reaction with a methoxylating agent.[4]

Q2: What are the key safety considerations when scaling up this synthesis?

A2: Several safety hazards need to be carefully managed:

  • Phenylhydrazine: It is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Strong Acids and Bases: Reagents like polyphosphoric acid, sodium hydride, and dimethyl sulfate are corrosive and/or highly reactive. Ensure proper handling procedures and have appropriate quench protocols in place.

  • Exothermic Reactions: Both the Fischer indole synthesis and the N-methoxylation can be exothermic. Implement robust temperature control and have an emergency cooling plan.

  • Flammable Solvents: Many of the solvents used (e.g., ethanol, THF, DMF) are flammable. Use in an appropriately rated environment with proper grounding to prevent static discharge.

Q3: How can I monitor the progress of the reactions at a larger scale?

A3: For in-process monitoring, High-Performance Liquid Chromatography (HPLC) is the most reliable method.[7] It allows for the quantification of starting materials, intermediates, and the final product, as well as the detection of impurities. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.

Q4: Are there alternative, "greener" synthetic routes to consider?

A4: While the Fischer indole synthesis is a classic method, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, offer alternative pathways to indole synthesis.[3][8][9][10][11][12] For instance, a Suzuki coupling of an appropriately substituted bromoaniline with a phenylboronic acid derivative, followed by a cyclization and N-methoxylation, could be explored. These methods often proceed under milder conditions but may involve more expensive catalysts and reagents.

Data and Protocols

Table 1: Comparison of Catalysts for Fischer Indole Synthesis of 2-Phenyl-1H-indole
CatalystTypical Reaction Temperature (°C)AdvantagesDisadvantages
Zinc Chloride (ZnCl₂)170-180Inexpensive, effectiveHygroscopic, can be difficult to remove
Polyphosphoric Acid (PPA)100-150High yielding, acts as both catalyst and solventViscous, difficult to stir, challenging workup
Methanesulfonic Acid100-120Strong acid, easy to handleCorrosive, may require careful neutralization
Boron Trifluoride (BF₃)80-100Effective at lower temperaturesGaseous, requires specialized handling
Experimental Protocol: N-Methoxylation of 2-Phenyl-1H-indole

Warning: This procedure should only be carried out by trained chemists with appropriate safety precautions in place.

  • Reactor Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), charge a suitable reactor with 2-phenyl-1H-indole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~10 volumes).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 1 hour after the addition is complete.

  • Methoxylation: Slowly add methyl iodide (1.2 eq) to the reaction mixture, again keeping the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding it to an ice-water mixture.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Methoxy-2-phenyl-1H-indole.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reaction Mechanism: Fischer Indole Synthesis

Fischer_Indole_Synthesis acetophenone Acetophenone hydrazone Acetophenone Phenylhydrazone acetophenone->hydrazone phenylhydrazine Phenylhydrazine phenylhydrazine->hydrazone enamine Enamine Tautomer hydrazone->enamine Tautomerization diimine Di-imine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement aminal Cyclized Aminal diimine->aminal Cyclization indole 2-Phenyl-1H-indole aminal->indole Elimination nh3 NH₃ N_Methoxylation_Troubleshooting start Low Yield of 1-Methoxy-2-phenyl-1H-indole check_sm Incomplete Conversion of 2-Phenyl-1H-indole? start->check_sm check_impurities Significant Impurity Formation? check_sm->check_impurities No incomplete_conv_sol Solutions for Incomplete Conversion - Increase reaction time/temperature - Check base quality/quantity - Ensure anhydrous conditions check_sm->incomplete_conv_sol Yes impurity_sol Solutions for Impurity Formation - Lower reaction temperature - Use a more selective methoxylating agent - Control stoichiometry carefully - Ensure complete deprotonation check_impurities->impurity_sol Yes

Caption: A decision tree for troubleshooting low yields in the N-methoxylation step.

Process Flow Diagram: Scale-Up Synthesis

Scale_Up_Process_Flow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N-Methoxylation cluster_2 Purification reagents_1 Acetophenone + Phenylhydrazine reaction_1 Reactor: Fischer Indole Synthesis (Acid Catalyst, Heat) reagents_1->reaction_1 workup_1 Quench & Workup reaction_1->workup_1 isolation_1 Isolation of Crude 2-Phenyl-1H-indole workup_1->isolation_1 reagents_2 Crude 2-Phenyl-1H-indole + NaH + MeI isolation_1->reagents_2 reaction_2 Reactor: N-Methoxylation (DMF, 0°C to RT) reagents_2->reaction_2 workup_2 Quench & Extraction reaction_2->workup_2 purification Crystallization workup_2->purification drying Drying purification->drying final_product 1-Methoxy-2-phenyl-1H-indole drying->final_product

Caption: A simplified process flow diagram for the scale-up synthesis of 1-Methoxy-2-phenyl-1H-indole.

References

  • Organic Syntheses Procedure: 2-phenylindole.
  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. PMC.
  • 2-Phenylindole synthesis. ChemicalBook.
  • Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER.
  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. PMC.
  • Sintesis de 2-Fenilindol. Scribd.
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
  • 4-Methoxyindole synthesis. ChemicalBook.
  • Fischer Indole Synthesis.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. NIH.
  • Fischer Indole Synthesis. J&K Scientific LLC.
  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor.
  • Fischer indole synthesis. chemeurope.com.
  • Synthesis of 2-phenylindoxyls. Arkivoc.
  • Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds. Benchchem.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki reaction. Wikipedia.

Sources

Optimization

Technical Support Center: Overcoming Poor Reactivity of Precursors for 1-Methoxy-2-phenyl-1H-indole

This technical support guide is tailored for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-Methoxy-2-phenyl-1H-indole. The focus is to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is tailored for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-Methoxy-2-phenyl-1H-indole. The focus is to provide in-depth troubleshooting strategies and alternative synthetic routes to overcome the common issue of poor precursor reactivity. This document aims to deliver not just procedural steps, but also the underlying scientific principles to empower you in your experimental designs.

Part 1: Core Directive - Understanding the Reactivity Challenge

The synthesis of N-alkoxyindoles, such as 1-Methoxy-2-phenyl-1H-indole, often presents significant hurdles. The primary challenge typically lies in the delicate balance of reactivity and stability of the precursors, particularly within the widely-used Fischer indole synthesis.[1] The introduction of a methoxy group on the indole nitrogen can influence the electronic properties of the intermediates, often leading to low yields, undesired side reactions, or complete reaction failure.[2][3] This guide provides a structured approach to diagnose and resolve these issues.

Part 2: Scientific Integrity & Logic - Troubleshooting and Solutions

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis attempt is resulting in a complex mixture of products with a very low yield of the desired 1-Methoxy-2-phenyl-1H-indole. What are the likely causes?

A: This is a common issue. The primary causes often revolve around the instability of the N-methoxy-phenylhydrazone intermediate under the acidic conditions required for the[4][4]-sigmatropic rearrangement.[5][6] The N-O bond can be susceptible to cleavage, leading to decomposition pathways that compete with the indole formation. Additionally, the methoxy group can influence the regioselectivity of the cyclization, sometimes leading to abnormal products.[2][7]

Q2: I'm observing significant amounts of aniline as a byproduct. Why is this happening?

A: The formation of aniline points towards the cleavage of the N-N bond in either the phenylhydrazine precursor or the hydrazone intermediate.[3] This is often exacerbated by strong acid catalysts and high temperatures, which can promote side reactions over the desired cyclization.[3][4]

Q3: Are there more reliable alternatives to the Fischer indole synthesis for this specific target molecule?

A: Yes. When the Fischer synthesis proves problematic, alternative strategies can be more effective. The Larock indole synthesis, a palladium-catalyzed process, offers a milder and often higher-yielding route.[8][9] Other methods like the Bischler-Möhlau synthesis, although sometimes requiring harsh conditions, can also be considered.[10][11] There are also modern methods for the synthesis of N-alkoxyindoles starting from 2-nitrostyrenes.[12][13][14]

Troubleshooting Guide: Optimizing the Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[1][15] For 1-Methoxy-2-phenyl-1H-indole, the precursors are typically N-methoxyphenylhydrazine and acetophenone.

The Causality Behind Poor Reactivity:

  • Hydrazone Instability: The N-methoxy-phenylhydrazone intermediate can be unstable in the presence of strong Brønsted acids (like H₂SO₄ or HCl) or Lewis acids (like ZnCl₂), which are traditionally used to catalyze the reaction.[1][6]

  • Substituent Effects: The methoxy group on the nitrogen can alter the electronic nature of the hydrazine, potentially disfavoring the key[4][4]-sigmatropic rearrangement step.[2][3]

Experimental Protocol for Optimization:

  • Isolate the Hydrazone: Instead of a one-pot reaction, first synthesize and isolate the N-methoxy-phenylhydrazone. This allows you to use milder conditions for its formation and then subject the purified intermediate to various cyclization conditions.

    • Step A: React N-methoxyphenylhydrazine with acetophenone in a suitable solvent like ethanol with a catalytic amount of acetic acid at room temperature.

    • Step B: Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure to isolate the hydrazone.

  • Screen Cyclization Catalysts and Conditions:

    • Step A: Dissolve the isolated hydrazone in a high-boiling solvent like toluene or xylene.

    • Step B: Test a range of acid catalysts, from milder Lewis acids like BF₃·OEt₂ to Brønsted acids like p-toluenesulfonic acid.[1][15] Polyphosphoric acid (PPA) is another common choice.[6]

    • Step C: Vary the reaction temperature systematically, starting from a lower temperature (e.g., 80°C) and gradually increasing.

Data Presentation: Catalyst and Condition Comparison

CatalystSolventTemperature (°C)Expected Outcome
ZnCl₂Toluene110Can be effective, but may cause degradation.
PPA-100-120Often gives good yields but can be difficult to work with.
p-TsOHToluene110A milder Brønsted acid option.
BF₃·OEt₂DichloromethaneRefluxA milder Lewis acid, may require lower temperatures.

Experimental Workflow: Optimized Fischer Indole Synthesis

Caption: Optimized two-step Fischer indole synthesis workflow.

Alternative Synthetic Route: The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction that provides a convergent route to substituted indoles.[8][9] This method avoids the potentially problematic hydrazone intermediate of the Fischer synthesis.

The Causality Behind its Effectiveness:

The Larock synthesis involves the reaction of an o-haloaniline with an alkyne.[9] For our target, this would involve the reaction of o-iodo-N-methoxyaniline with phenylacetylene. The reaction proceeds under relatively mild conditions and is often tolerant of a wide range of functional groups.[16]

Experimental Protocol: Larock Indole Synthesis

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), combine o-iodo-N-methoxyaniline (1.0 eq.), phenylacetylene (1.2 eq.), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.5 eq.) in an anhydrous, degassed solvent such as DMF.

  • Reaction Execution: Heat the mixture to 80-100°C and monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.

Logical Relationship: Fischer vs. Larock Synthesis

synthesis_comparison cluster_fischer Fischer Synthesis cluster_larock Larock Synthesis F_start N-methoxyphenylhydrazine + Acetophenone F_inter N-methoxy-phenylhydrazone (Potentially Unstable) F_start->F_inter F_cond Harsh Acidic Conditions F_inter->F_cond F_end Low to Moderate Yield F_cond->F_end L_start o-iodo-N-methoxyaniline + Phenylacetylene F_end->L_start Alternative when yields are poor L_cat Palladium Catalyst L_start->L_cat L_cond Mild Conditions L_cat->L_cond L_end Often Higher Yield L_cond->L_end

Caption: Comparison of the Fischer and Larock synthesis pathways.

Part 3: Visualization & Formatting

Signaling Pathway: The[5][5]-Sigmatropic Rearrangement in Fischer Synthesis

The critical bond-forming step in the Fischer indole synthesis is a[4][4]-sigmatropic rearrangement.[5][6]

sigmatropic_rearrangement A Phenylhydrazone B Ene-hydrazine (Tautomerization) A->B C [3,3]-Sigmatropic Rearrangement B->C D Di-imine Intermediate C->D E Cyclization & Aromatization D->E F Indole Product E->F

Caption: Key mechanistic steps of the Fischer indole synthesis.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds.
  • Ishikawa, T. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. National Institutes of Health.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Royal Society of Chemistry. (n.d.). Mild and efficient synthesis of indoles and isoquinolones via a nickel-catalyzed Larock-type heteroannulation reaction. Organic & Biomolecular Chemistry.
  • Houk, K. N., & Cheong, P. H.-Y. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5488–5493. [Link]

  • Larock, R. C., & Weng, W. (2004). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 69(15), 5038–5045. [Link]

  • Wikipedia. (n.d.). Larock indole synthesis.
  • Söderberg, B. C. G., et al. (2023). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 144, 133578. [Link]

  • ResearchGate. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes.
  • ResearchGate. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances.
  • Söderberg, B. C. G., et al. (2023). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 144, 133578. [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
  • Ishikawa, T. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 54(1), 1-13. [Link]

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • IntechOpen. (2021). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
  • Gribble, G. W. (2016). A novel synthesis of N-hydroxyindoles and 3-aroylindoles. AperTO - Archivio Istituzionale Open Access dell’Università di Torino.
  • Arkivoc. (n.d.). Synthesis of 2-phenylindoxyls.
  • Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros.
  • chemeurope.com. (n.d.). Fischer indole synthesis.
  • J&K Scientific LLC. (n.d.). Fischer Indole Synthesis.
  • Houk, K. N., & Cheong, P. H.-Y. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5488–5493. [Link]

  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.
  • Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. IJDDT, 13(3). Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Indoles Through Larock Annulation: Recent Advances | PDF | Catalysis.
  • ResearchGate. (n.d.). Indole, 1-hydroxyindole, and 1-alkoxyindoles.
  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
  • SciSpace. (n.d.). Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors.
  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54064-54081. [Link]

  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • ResearchGate. (2019). Bischler Indole Synthesis.
  • ChemSynthesis. (n.d.). 6-methoxy-2-phenyl-1H-indole.
  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
  • BenchChem. (n.d.). Technical Support Center: Fischer Indole Synthesis of Methoxyphenylhydrazones.

Sources

Troubleshooting

troubleshooting unexpected NMR shifts in 1-Methoxy-2-phenyl-1H-indole

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Unexpected NMR Shifts & Signal Anomalies Introduction: The "Deceptive" Indole Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Unexpected NMR Shifts & Signal Anomalies

Introduction: The "Deceptive" Indole

Welcome to the technical support hub for 1-Methoxy-2-phenyl-1H-indole . If you are here, your NMR spectrum likely does not match your initial prediction.

Do not panic. This molecule is notorious for spectral anomalies caused by the conflict between the N-Methoxy (


)  group and the C2-Phenyl  ring. Unlike standard indoles, this derivative lacks a planar geometry, leading to significant steric strain, ring current perturbations, and unique electronic shielding effects.

This guide treats your spectral analysis as a debugging process. Follow the modules below to isolate and resolve your specific issue.

Module 1: Baseline Verification (Is it the right molecule?)

Before troubleshooting shifts, validate the core connectivity. Use this reference table to confirm you have the correct skeleton before assessing "unexpected" deviations.

Standard Reference Data ( , 400-600 MHz)
PositionNucleiApprox.[1][2][3][4][5][6][7][8][9][10][11] Shift (

ppm)
MultiplicityKey Diagnostic Feature
N-OMe

3.95 – 4.15 Singlet (

)
significantly deshielded vs. C-OMe (

) due to Nitrogen attachment.
H-3

6.70 – 6.90 Singlet (

)
Sharp singlet. If absent/broad, check for deuteration or oxidation.
H-7

7.50 – 7.65 DoubletThe "Peri-effect": The N-OMe lone pairs often deshield H7 relative to other aromatic protons.
Phenyl

7.30 – 7.60 MultipletsOften overlaps with Indole H4/H5/H6.
C-3

98.0 – 102.0 CHCharacteristic high-field signal for electron-rich indoles.
N-OMe

64.0 – 66.0

Distinctive region; confirms N-O-C connectivity.

Module 2: Troubleshooting Unexpected Shifts

Issue 1: "My N-OMe peak is split, broad, or shifted upfield (< 3.8 ppm)."

Diagnosis: Atropisomerism & Anisotropic Shielding The steric clash between the bulky N-OMe group and the ortho-protons of the C2-phenyl ring forces the phenyl ring to twist out of the indole plane.

  • The Mechanism: To minimize steric strain, the phenyl ring rotates (dihedral angle

    
    ).
    
  • The Consequence: If the phenyl ring twists significantly (e.g.,

    
    ), the N-OMe group may enter the shielding cone  of the phenyl ring's 
    
    
    
    -system. This causes an "unexpected" upfield shift (lower ppm) compared to a standard 1-methoxyindole.
  • Broadening: If the rotation is slow on the NMR time scale (intermediate exchange), the OMe signal will broaden or split into rotamers at low temperatures.

Action Plan:

  • Run Variable Temperature (VT) NMR: Heat the sample to 50°C. If the peak sharpens or shifts downfield, you are observing dynamic steric hindrance.

  • Solvent Switch: Change from

    
     to 
    
    
    
    . DMSO often stabilizes specific conformers or speeds up exchange rates, resolving the peak.
Issue 2: "The H-3 Singlet is missing or integrated too low."

Diagnosis: Chemical Exchange or Oxidation

  • Possibility A (Deuterium Exchange): While C3-H is not acidic in neutral conditions, trace acid in

    
     (which forms 
    
    
    
    over time) can catalyze H/D exchange at the C3 position, especially in electron-rich indoles.
  • Possibility B (Oxidation): 1-Methoxyindoles are susceptible to oxidation at C3 to form oxindoles or rearrangement products.

Action Plan:

  • Check Solvent Acidity: Filter your

    
     through basic alumina or use a fresh ampoule of 
    
    
    
    .
  • Verify C3: Run a DEPT-135 or HSQC . If the carbon signal at ~100 ppm is present but has no attached proton (in HSQC), you have likely deuterated the position.

Issue 3: "There are extra minor peaks duplicating the main spectrum."

Diagnosis: N-O Bond Lability (Demethylation) The N-O bond is weaker than a C-O bond. Exposure to light or Lewis acids can cause:

  • Demethylation: Reverting to 2-phenyl-1H-indole (Look for a broad NH singlet at

    
    ).
    
  • Rearrangement: Migration of the methoxy group to the ring (rare but possible under catalysis).

Action Plan:

  • Look for the NH signal.[12] If you see a broad singlet > 8.0 ppm that exchanges with

    
    , your sample has degraded to the parent indole.
    

Module 3: Advanced Verification Logic (Graphviz)

Use this decision tree to validate your structure based on the anomalies described above.

NMR_Troubleshooting Start Observe Spectral Anomaly Check_OMe Is N-OMe peak present (~4.0 ppm)? Start->Check_OMe Check_NH Is there a broad singlet (> 8.0 ppm)? Check_OMe->Check_NH No Anomaly_Type Identify Deviation Check_OMe->Anomaly_Type Yes Degradation Diagnosis: Degradation to Parent Indole (Action: Check Purity) Check_NH->Degradation Yes Broadening Broad/Split OMe or Phenyl Peaks Anomaly_Type->Broadening Missing_H3 Missing H-3 Signal Anomaly_Type->Missing_H3 Shifted_H7 H-7 Deshielded (>7.6 ppm) Anomaly_Type->Shifted_H7 Rotamers Diagnosis: Steric Hindrance/Rotamers (Action: Run VT-NMR) Broadening->Rotamers Exchange Diagnosis: H/D Exchange (Acidic Solvent) (Action: Neutralize Solvent) Missing_H3->Exchange PeriEffect Diagnosis: Normal Peri-Effect (N-Lone Pair repulsion) Shifted_H7->PeriEffect

Caption: Logic flow for diagnosing spectral anomalies in N-substituted 2-phenylindoles.

Module 4: Frequently Asked Questions (FAQ)

Q: Why does the phenyl ring integration seem "off" (e.g., 4H instead of 5H)? A: This is a classic relaxation issue. The ortho-protons of the phenyl ring (closest to the N-OMe) often have different relaxation times (


) due to restricted rotation. If your relaxation delay (

) is too short (standard is 1.0s), these protons may not fully relax, leading to under-integration.
  • Fix: Increase

    
     to 5–10 seconds and re-acquire.
    

Q: Can I use NOESY to confirm the structure? A: Absolutely. This is the gold standard for this molecule.

  • Look for: A strong NOE correlation between the N-OMe protons and the ortho-protons of the 2-phenyl ring.

  • Absence: If you see NOE between N-OMe and H-2 (impossible here as C2 has a phenyl) or H-3, you might have the wrong isomer (e.g., 1-methoxy-3-phenylindole).

  • H7 Correlation: You should also see a weak NOE between N-OMe and the indole H-7.

Q: My Carbon-13 spectrum shows "doubled" peaks. Is it impure? A: Not necessarily. If the rotation of the phenyl ring is slow (on the NMR timescale), you are seeing atropisomers .

  • Test: If the ratio of the doubled peaks is not 1:1, it might be an impurity. If they coalesce upon heating, it is conformational isomerism inherent to the sterically crowded 1-methoxy-2-phenyl system.

References

  • Somei, M., et al. (1981). Preparation of 1-Hydroxy- and 1-Methoxyindoles. Chemical and Pharmaceutical Bulletin. (Establishes baseline shifts for N-methoxyindoles).

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles.[7] Springer Science & Business Media. (Defines steric interactions in 1,2-disubstituted indoles).

  • Facelli, J. C., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. (Explains the electronic/shielding effects of out-of-plane methoxy groups).

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative guide on dynamic NMR and rotamer analysis).

Sources

Optimization

improving selectivity in functionalization of the 2-phenylindole core

This guide operates as a Technical Support Center for the 2-Phenylindole Core . It is designed to troubleshoot specific regioselectivity issues encountered during functionalization.

Author: BenchChem Technical Support Team. Date: February 2026

This guide operates as a Technical Support Center for the 2-Phenylindole Core . It is designed to troubleshoot specific regioselectivity issues encountered during functionalization.

Ticket Status: OPEN Subject: Improving Selectivity in Functionalization Protocols Assigned Specialist: Senior Application Scientist

📋 System Overview: The Selectivity Map

Before troubleshooting specific failures, verify your target site against the Intrinsic Reactivity Map (Figure 1). 2-Phenylindole is a bi-aryl system with competing nucleophilic and electrophilic sites.

Figure 1: Reactivity & Selectivity Logic Flow

TwoPhenylIndole_Selectivity Start Target Site? C3 C3 Position (Enamine-like) Start->C3 Electronic Control C2_Prime Phenyl Ortho (C2') (C-H Activation) Start->C2_Prime Chelation Control C7 Indole C7 (Steric Control) Start->C7 Steric/Distal Control Method_C3 Electrophilic Subst. (No Catalyst/Lewis Acid) C3->Method_C3 Method_C2P TM Catalysis (Rh/Ru) + Directing Group (DG) C2_Prime->Method_C2P Method_C7 Ir/Rh Catalysis + Bulky DG (e.g., P-based) C7->Method_C7

Caption: Fig 1. Decision matrix for site-selective functionalization. C3 is electronically favored; C2' and C7 require directing group (DG) assistance.

🎫 Ticket #101: "I want to functionalize the Phenyl ring (C2'), but the reaction is occurring at C3."

Diagnosis: The C3 position of the indole is inherently nucleophilic (enamine character). Without a specific directing group (DG) or catalyst to override this, electrophiles will preferentially attack C3.

Root Cause:

  • Lack of Chelation: You are relying on electronic bias rather than metal coordination.

  • Wrong Catalyst: Pd(II) often favors C3 (electrophilic palladation) unless specific ligands are used.

Corrective Protocol: Rh(III)-Catalyzed C-H Activation To force reaction at the phenyl ring (C2'), you must use the Indole Nitrogen (N1) as a directing handle.

Step-by-Step Workflow:

  • Install Directing Group: Protection of N1 is mandatory. Use a Pivaloyl (Piv) or Carbamoyl group.[1] These coordinate with Rh(III) to form a 5-membered metallacycle, placing the metal exactly at C2'.

  • Catalytic System: Switch to [Cp*RhCl2]2 (Pentamethylcyclopentadienyl rhodium dichloride dimer).

  • Additives: Use AgSbF6 or AgOAc to abstract chloride and generate the active cationic Rh(III) species.

Figure 2: Mechanism of C2'-Selectivity (Rh-Catalysis)

Rh_Mechanism Step1 1. Coordination (N-Piv directs Rh) Step2 2. C-H Activation (Rhodacycle Formation at C2') Step1->Step2 - HCl / AcOH Step3 3. Migratory Insertion (Alkyne/Alkene inserts) Step2->Step3 Coupling Partner Step4 4. Reductive Elimination (Product Release) Step3->Step4 Step4->Step1 Regenerate Catalyst

Caption: Fig 2. The N-Piv group directs the Rh(III) catalyst to the phenyl ortho-position (C2'), bypassing the electronically favored C3 site.

Reference Check: This protocol is grounded in the work on Rh(III)-catalyzed oxidative coupling of N-pivaloyl indoles [1, 2].

🎫 Ticket #102: "I need to access C7, but I keep getting mixtures of C2' and C3."

Diagnosis: C7 (the position "below" the nitrogen) is the most difficult site to access because it is electronically deactivated and sterically distal. Standard DGs (Acetyl, Pivaloyl) favor the 5-membered ring formation at C2'.

Solution: The "Bulky DG" Strategy To hit C7, you must block the geometry required for C2' activation and use a DG that reaches "backwards" to C7.

Protocol Adjustments:

  • Directing Group: Switch to Di-tert-butylphosphinoyl (DtBP) or a bulky Hydrosilyl group on N1. The steric bulk prevents the rotation required for C2' activation and favors the formation of the transition state at C7.

  • Catalyst: Ir(III) or Rh(III) systems are effective here.[2]

  • Temperature: These reactions often require elevated temperatures (80–120 °C) to overcome the activation energy of the distal C-H bond.

Data Summary: DG Effect on Regioselectivity

Directing Group (N1)Primary Product SiteCatalyst SystemMechanism Type
H (Free NH) C3Iodine / NoneElectrophilic Subst.
Acetyl / Pivaloyl C2' (Phenyl Ortho)Rh(III) / Ru(II)5-Membered Chelation
2-Pyrimidyl C2 (Indole)Pd(II)6-Membered Chelation
DtBP (Phosphinoyl) C7 (Indole)Pd(II) / Rh(III)Steric/Geometry Control

Data source synthesized from [3, 4].

🎫 Ticket #103: "My C3-Sulfenylation yield is low (or stalled)."

Diagnosis: While C3 is nucleophilic, the 2-phenyl group introduces steric hindrance and conjugation that can stabilize the starting material.

Troubleshooting Steps:

  • Check the Oxidant: If using thiols (R-SH), you need an oxidant to generate the electrophilic sulfenium ion (RS+).

    • Recommendation: Use Iodine (I2) (10-20 mol%) in DMSO or Ethanol. This forms the highly reactive R-S-I intermediate in situ [5].

  • Transition-Metal Free: Do not use Pd or Rh for simple C3 functionalization; it is over-engineering. Simple Lewis acids or iodine promotion is superior.

  • Substrate Electronic Check: If your 2-phenyl ring has strong electron-withdrawing groups (e.g., -NO2), the indole C3 nucleophilicity is reduced. Increase temperature to 60°C.

📚 References

  • Rh(III)-Catalyzed C–H Activation of Indoles.

    • Source:Chemical Communications, 2016.

    • Context: Describes the mechanism of N-directing groups for C2' vs C7 selectivity.

  • Ruthenium(II)-Catalyzed C-H Functionalization.

    • Source:Angewandte Chemie Int.[3] Ed., 2020.[4]

    • Context: Detailed protocols for C7-amidation and alkenylation using Ru(II) catalysis.

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization.

    • Source:Accounts of Chemical Research, 2021.

    • Context: Comprehensive review of using bulky phosphorus-based directing groups for C7 selectivity.

  • C7-Functionalization of Indoles via C-H Activation.

    • Source:ResearchGate / Vertex AI Snippets, 2025.

    • Context: Recent advances in Ir(III) and Pd(II) catalyzed distal functionalization.

  • Iodine–PPh3-mediated C3-sulfenylation of indoles.

    • Source:RSC Advances, 2014.[5]

    • Context: Metal-free protocols for C3 selectivity.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 1-Methoxy-2-phenyl-1H-indole and 2-phenyl-1H-indole

Introduction: The 2-Phenylindole Scaffold as a Privileged Structure The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Phenylindole Scaffold as a Privileged Structure

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters like serotonin to potent therapeutic agents.[1][2] Among its many variations, the 2-phenyl-1H-indole scaffold has emerged as a particularly "privileged structure," a term bestowed upon molecular frameworks that are capable of binding to multiple, diverse biological targets.[1][3] Derivatives of 2-phenyl-1H-indole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][4][5]

This guide provides an in-depth comparative analysis of the parent 2-phenyl-1H-indole and its N1-substituted analogue, 1-Methoxy-2-phenyl-1H-indole. The introduction of a methoxy group at the indole nitrogen (N1 position) fundamentally alters the molecule's physicochemical properties by replacing a hydrogen bond donor (N-H) with a bulkier, non-hydrogen-bonding methoxy group (-OCH₃). This single modification can profoundly influence target binding, metabolic stability, and ultimately, the overall biological activity profile. We will dissect these differences through the lens of experimental data, explore the underlying structure-activity relationships, and provide detailed protocols for key biological assays.

Comparative Analysis of Biological Activities

The substitution on the indole nitrogen is a critical determinant of biological activity. The N-H proton of 2-phenyl-1H-indole is a key interaction point, capable of forming hydrogen bonds with amino acid residues in target proteins. The replacement of this proton with a methoxy group eliminates this hydrogen-bonding capability, which can lead to a significant shift in pharmacological effects.

Anticancer Activity

The 2-phenylindole scaffold is a well-established pharmacophore in oncology research, with derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[1][5][6] The primary mechanisms of action include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest, and the modulation of estrogen receptors (ER), making them valuable for hormone-dependent cancers like MCF-7 breast cancer.[1][5][7][8]

2-phenyl-1H-indole Derivatives: These compounds have shown significant antiproliferative effects. For instance, certain derivatives exhibit potent activity against breast cancer cell lines (MCF-7, MDA-MB-231), lung cancer (A549), and melanoma (B16F10).[5][7] The core structure binds to the colchicine site on β-tubulin, preventing the assembly of microtubules.[5][9]

1-Methoxy-2-phenyl-1H-indole and Analogues: The introduction of a methoxy group, particularly on the indole or phenyl rings, has been a strategy to enhance potency. Studies on methoxy-substituted 2-phenylindoles have shown that these modifications can lead to highly active compounds. For example, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole was identified as a potent inhibitor of tubulin polymerization with an IC₅₀ value of 1.5 µM and demonstrated cytotoxic activity against MDA-MB 231 breast cancer cells with an IC₅₀ of 35 nM.[9] While this specific compound is not N-methoxylated, it highlights the importance of the methoxy group in tuning anticancer activity. The N1-methoxy substitution removes the hydrogen bond-donating capability, which could be detrimental or beneficial depending on the specific interactions within the binding pocket of the target protein. If the N-H proton acts as a crucial hydrogen bond donor for anchoring the ligand, its replacement would likely decrease activity. Conversely, if the N-H is not involved in essential interactions or if the pocket has space to accommodate the methoxy group, other electronic or steric effects might become dominant.

Quantitative Comparison of Anticancer Activity (IC₅₀ Values)

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
2-Phenylindole Derivative 31 MCF-7 (Breast) 2.71 [7]
2-Phenylindole Derivative 86 MCF-7 (Breast) 1.86 [7]
2-Phenylindole Derivative 3a MCF-7 (Breast) 1.05 [10]
2-Phenylindole Derivative 2 LoVo (Colon) 1.76 [10]
3-formyl-6-methoxy-2-(4-methoxyphenyl)indole MDA-MB 231 (Breast) 0.035 [9]

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole (Tubulin Polymerization) | - | 1.5 |[9] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs. Several 2-phenylindole derivatives have been developed as potent and selective COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects.[10][11]

2-phenyl-1H-indole Derivatives: Analogues of the NSAID Indomethacin incorporating the 2-phenylindole scaffold have shown excellent anti-inflammatory properties.[11] For example, 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole demonstrated a 90.5% inhibition of inflammation in in-vivo studies. Molecular docking studies confirm that these compounds fit well into the active site of the COX-2 enzyme.[11]

Antioxidant and Antimicrobial Activities

2-phenyl-1H-indole Derivatives: The indole nucleus is known for its radical scavenging properties, making 2-phenylindole derivatives potential antioxidants.[1] Studies have shown that these compounds can effectively scavenge free radicals like DPPH.[4] The antioxidant capacity is often enhanced by the presence of electron-donating substituents, such as hydroxyl or methoxy groups, on the phenyl ring. Furthermore, 2-phenylindoles have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains, including resistant ones like MRSA.[1]

Potential Role of the N1-Methoxy Group: The presence of an additional oxygen atom in the 1-methoxy derivative could influence its antioxidant potential. While the N-H proton is not typically the primary site of radical scavenging in indoles, the electronic modulation of the entire ring system by the N-methoxy group could impact the stability of the resulting radical cation. In terms of antimicrobial activity, the alteration of lipophilicity and hydrogen bonding capacity by the N-methoxy group would change how the molecule interacts with and penetrates microbial cell membranes and targets.

Structure-Activity Relationship: The Critical Role of the N1-Substituent

The comparative analysis reveals that the N-H proton of the 2-phenyl-1H-indole scaffold is a pivotal functional group. Its ability to act as a hydrogen bond donor is a recurring theme in its interaction with biological targets like tubulin and COX enzymes.

Replacing the hydrogen with a methoxy group in 1-Methoxy-2-phenyl-1H-indole introduces several key changes:

  • Loss of Hydrogen Bond Donor: This is the most significant change, potentially disrupting binding interactions that rely on this feature.

  • Increased Steric Bulk: The methoxy group is larger than a hydrogen atom, which could cause steric clashes within a tight binding pocket.

  • Altered Electronics: The oxygen atom is electronegative, exerting an electron-withdrawing inductive effect, which can alter the electron density of the indole ring and influence its reactivity and binding properties.

  • Modified Lipophilicity: The methoxy group generally increases the lipophilicity of a molecule, which can affect its solubility, membrane permeability, and pharmacokinetic profile.

SAR_Comparison cluster_0 2-phenyl-1H-indole cluster_1 1-Methoxy-2-phenyl-1H-indole node_2PI Structure with N-H group prop_2PI Key Property: - N-H acts as a Hydrogen Bond Donor node_2PI->prop_2PI enables target Biological Target (e.g., Tubulin, COX-2) prop_2PI->target Facilitates Binding node_1M2PI Structure with N-OCH3 group prop_1M2PI Key Changes: - Loss of H-Bond Donor - Increased Steric Bulk - Altered Electronics node_1M2PI->prop_1M2PI causes prop_1M2PI->target Alters/Hinders Binding

Caption: Structural differences and their functional implications.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized assays are essential for comparing the biological activities of these compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

MTT_Workflow start 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. treatment 2. Compound Treatment Add serial dilutions of test compounds (1-Methoxy-2-phenyl-1H-indole, 2-phenyl-1H-indole) and controls. start->treatment incubation 3. Incubation Incubate cells for 48-72 hours. treatment->incubation mtt_add 4. MTT Addition Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. incubation->mtt_add formazan_incubation 5. Formazan Formation Incubate for 2-4 hours to allow conversion of MTT to formazan crystals. mtt_add->formazan_incubation solubilization 6. Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. formazan_incubation->solubilization readout 7. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. solubilization->readout analysis 8. Data Analysis Calculate % cell viability and determine IC50 values. readout->analysis

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cells (e.g., MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Trypsinize cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions of 1-Methoxy-2-phenyl-1H-indole and 2-phenyl-1H-indole in DMSO. Perform serial dilutions in culture media to achieve the desired final concentrations.

  • Treatment: Remove the old media from the wells and add 100 µL of media containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme, human recombinant COX-2 enzyme, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Celecoxib) in DMSO.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound or control. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation: Initiate the reaction by adding arachidonic acid, followed immediately by the colorimetric substrate (TMPD).

  • Measurement: Measure the absorbance change over time (kinetic read) at a specific wavelength (e.g., 590-620 nm) using a plate reader. The rate of color development is proportional to the COX-2 activity.

  • Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration compared to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Perspectives

The 2-phenyl-1H-indole core is a remarkably versatile scaffold for drug discovery. Experimental evidence robustly supports its role in developing potent anticancer and anti-inflammatory agents.[1][3] The key takeaway from this comparative guide is the profound influence of substitution at the N1 position. The replacement of the N-H proton with a methoxy group in 1-Methoxy-2-phenyl-1H-indole fundamentally alters its hydrogen bonding capacity, steric profile, and electronics.

While direct, side-by-side comparative data for these two specific molecules across a wide range of assays is limited in the current literature, the principles of medicinal chemistry and data from related analogues allow for informed predictions. The loss of the N-H hydrogen bond donor is likely to reduce or alter the activity of 1-Methoxy-2-phenyl-1H-indole against targets where this interaction is critical, such as tubulin. However, this modification could be advantageous for other targets or could improve pharmacokinetic properties like metabolic stability.

Future research should focus on the direct synthesis and head-to-head biological evaluation of 1-Methoxy-2-phenyl-1H-indole against its parent compound, 2-phenyl-1H-indole. Such studies would provide definitive data on the functional consequences of N-methoxylation and would be invaluable for guiding the rational design of next-generation indole-based therapeutics.

References

  • A Comparative Analysis of the Anticancer Efficacy of 2-Phenylindole Deriv
  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review - OMICS Intern
  • Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems.
  • Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed.
  • Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles.
  • Full article: 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines - Taylor & Francis Online.
  • 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines - Taylor & Francis.
  • Journal of Molecular Pharmaceutics & Organic Process Research - Unveiling the Biological Potential of 2-Phenyl Indole Deriv
  • CoMFA and docking studies of 2-phenylindole derivatives with anticancer activity - PubMed.
  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies - Impactfactor.
  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity - Journal of Applied Pharmaceutical Science.
  • Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymeriz

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Methoxy-2-phenyl-1H-indole

For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel chemical entities is paramount. This guide provides an in-depth technical comparison and cross-validation...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel chemical entities is paramount. This guide provides an in-depth technical comparison and cross-validation of three principal analytical techniques for the characterization of 1-Methoxy-2-phenyl-1H-indole: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our focus extends beyond mere procedural outlines to elucidate the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2][3] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a framework for ensuring data integrity and regulatory compliance.[1][4][5][6][7][8][9]

Introduction to 1-Methoxy-2-phenyl-1H-indole and the Imperative of Cross-Validation

1-Methoxy-2-phenyl-1H-indole is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, the reliability of analytical data is the bedrock of successful research and development. Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results across different analytical techniques.[10][11][12] This is critical for ensuring inter-laboratory reproducibility and supporting regulatory submissions.[10]

This guide will compare and contrast HPLC, GC-MS, and NMR for the analysis of 1-Methoxy-2-phenyl-1H-indole, providing the supporting experimental data and protocols necessary for informed method selection and implementation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is frequently the primary method for determining the purity of small-molecule drug candidates due to its high resolution and sensitivity.[13] For 1-Methoxy-2-phenyl-1H-indole, a reversed-phase HPLC method is most suitable.

Rationale for Method Design

A C18 column is selected for its hydrophobicity, which provides good retention and separation of moderately polar compounds like indole derivatives.[13][14][15] The mobile phase, a gradient of water and acetonitrile with a formic acid modifier, ensures efficient elution and sharp peak shapes. Formic acid aids in protonating the analyte, which can improve peak symmetry and resolution.[13][15] UV detection at 254 nm is chosen as indole derivatives typically exhibit strong absorbance at this wavelength.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.[13]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[13]

  • Gradient: 10% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30 °C.[13]

  • Detection: UV at 254 nm.[13]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of 1-Methoxy-2-phenyl-1H-indole in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard of 100 µg/mL in the initial mobile phase composition (90:10 Mobile Phase A:B).

  • Filter the working standard through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Ethyl Acetate start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into GC dilute->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze chromatogram Generate Total Ion Chromatogram analyze->chromatogram mass_spectra Extract Mass Spectra chromatogram->mass_spectra identify Identify Components mass_spectra->identify NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in CDCl3 weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process FID acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity (qNMR) integrate->calculate

Sources

Validation

Beyond the Peak Area: A Comparative Guide to Purity Assessment of 1-Methoxy-2-phenyl-1H-indole

Executive Summary The synthesis of 1-Methoxy-2-phenyl-1H-indole presents a unique analytical challenge. Unlike simple indole derivatives, the N-methoxy functionality introduces specific stability concerns and distinct po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Methoxy-2-phenyl-1H-indole presents a unique analytical challenge. Unlike simple indole derivatives, the N-methoxy functionality introduces specific stability concerns and distinct polarity shifts compared to its precursors. The critical quality attribute (CQA) in this analysis is not merely the main peak area, but the resolution of the target compound from its specific synthetic impurities: the 1-hydroxy-2-phenylindole (precursor) and 2-phenylindole (over-reduction/degradation product).

This guide objectively compares Reversed-Phase HPLC (RP-HPLC) , the industry standard for purity, against Quantitative NMR (qNMR) , the primary method for absolute assay. We provide validated protocols to ensure you are not just measuring precision, but accuracy.

Part 1: The Analytical Challenge

The synthesis of 1-Methoxy-2-phenyl-1H-indole typically involves the alkylation of N-hydroxy-2-phenylindole or cyclization of oxime ethers. This chemistry generates three distinct species that must be resolved:

  • Target (1-Methoxy-2-phenyl-1H-indole): Lipophilic, no H-bond donor at position 1.

  • Impurity A (1-Hydroxy-2-phenyl-1H-indole): The immediate precursor. Significant H-bond donor capability; elutes significantly earlier in RP-HPLC.

  • Impurity B (2-Phenylindole): Result of N-O bond cleavage. Highly lipophilic, similar retention to the target but spectrally distinct.

The Pitfall: Standard C18 gradients often co-elute Impurity B and the Target due to the dominant hydrophobic interaction of the 2-phenyl ring, masking the true purity.

Part 2: Comparative Analysis of Methods
Method A: RP-HPLC with UV-Vis Detection (The Standard)

Best for: Routine purity checks, trace impurity profiling (0.05% level).

To differentiate the target from the 2-phenylindole impurity, a Phenyl-Hexyl stationary phase is superior to standard C18. The Phenyl-Hexyl phase engages in


 interactions with the 2-phenyl ring of the indole, providing orthogonal selectivity based on the electron density differences caused by the N-methoxy group.
  • Pros: High sensitivity (LOD < 10 ng/mL), robust, automated.

  • Cons: Requires reference standards for accurate quantification (Response Factors); potential on-column degradation if pH is too low (< 2.0).

Method B: Quantitative 1H NMR (qNMR) (The Validator)

Best for: Absolute assay (mass balance), reference standard qualification.

qNMR utilizes the distinct chemical shift of the methoxy protons (


 ~4.0-4.2 ppm) versus the aromatic protons. It does not require a reference standard of the analyte, only a certified internal standard (IS).
  • Pros: SI-traceable, no response factor needed, non-destructive.

  • Cons: Lower sensitivity (LOQ ~1 mg/mL), solvent peak interference (DMSO-d6 water peak).

Method C: LC-MS (The Identifier)

Best for: Impurity identification and confirming N-O bond integrity.

  • Pros: Definitive identification of the N-oxide cleavage (Loss of 30 Da).

  • Cons: Ion suppression effects; not inherently quantitative without standards.

Part 3: Comparative Data Summary
FeatureRP-HPLC (Phenyl-Hexyl)qNMR (400 MHz+)LC-MS (ESI+)
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)ID & Molecular Weight
Specificity High (Separates structural isomers)High (Distinct chemical shifts)High (Mass resolution)
LOD (Limit of Detection) ~0.05 µg/mL~100 µg/mL~0.001 µg/mL
Throughput 15-20 min/sample10-15 min/sample15-20 min/sample
Critical Limitation Requires Response Factors (RRF)Requires ~10mg pure sampleIonization variance
Cost per Run LowMedium (Deuterated solvents)High
Part 4: Detailed Experimental Protocols
Protocol 1: High-Resolution HPLC Method

Rationale: The use of a buffered mobile phase prevents acid-catalyzed N-O bond cleavage on the column.

  • System: Agilent 1260 Infinity II or equivalent with PDA.

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV at 254 nm (Indole backbone) and 280 nm.

  • Gradient:

    • 0.0 min: 30% B

    • 10.0 min: 80% B

    • 12.0 min: 95% B

    • 15.0 min: 30% B (Re-equilibration)

Self-Validation Step: Inject a mixture of 2-phenylindole and your product. If resolution (


) < 1.5, lower the initial organic % to 25%.
Protocol 2: qNMR Purity Assay

Rationale: Maleic acid is selected as the Internal Standard (IS) due to its relaxation properties and distinct singlet at


 6.2 ppm, clear of the indole aromatic region.
  • Preparation: Weigh accurately ~10 mg of synthesized 1-Methoxy-2-phenyl-1H-indole and ~5 mg of Maleic Acid (TraceCERT® grade) into a vial.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: must be

      
       of the slowest proton).
      
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the Methoxy singlet (~4.1 ppm) and the Maleic Acid vinylic singlet (6.2 ppm).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[2][3][4]
    
Part 5: Analytical Workflow Visualization
Diagram 1: The Purity Assessment Workflow

This flowchart illustrates the logical progression from crude synthesis to final purity certification, ensuring no critical impurities are missed.

AnalyticalWorkflow Synthesis Crude Synthesis (1-Methoxy-2-phenyl-1H-indole) TLC TLC Screening (Rapid Impurity Check) Synthesis->TLC HPLC_Scout HPLC Scouting (C18 Gradient) TLC->HPLC_Scout If promising Decision Resolution > 1.5? HPLC_Scout->Decision Method_Opt Switch to Phenyl-Hexyl Optimize Gradient Decision->Method_Opt No (Co-elution) Final_HPLC Final HPLC Purity (% Area) Decision->Final_HPLC Yes Method_Opt->Final_HPLC qNMR qNMR Assay (Absolute % w/w) Final_HPLC->qNMR For Mass Balance Report Certificate of Analysis (Purity + Assay) qNMR->Report

Caption: Integrated workflow for assessing indole derivative purity, prioritizing chromatographic resolution before quantitative assay.

Diagram 2: Method Selection Decision Tree

Use this logic to determine which method is appropriate for your current development stage.

MethodSelection Start Sample Requirement? Quant Quantification Needed? Start->Quant RefStd Reference Std Available? Quant->RefStd Yes Trace Trace Impurities (<0.1%)? Quant->Trace No (ID only) HPLC RP-HPLC (UV) RefStd->HPLC Yes (Routine QC) qNMR qNMR (Internal Std) RefStd->qNMR No (Primary Method) Trace->HPLC No (Qualitative Check) LCMS LC-MS Trace->LCMS Yes (Identification)

Caption: Decision matrix for selecting the optimal analytical technique based on reference standard availability and sensitivity needs.

References
  • BenchChem. (2025).[5][6] A Comparative Guide to Purity Validation of 2-(4-chloro-1H-indol-3-yl)acetonitrile: HPLC vs. qNMR. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). 1H-Indole, 2-phenyl- Spectral Data. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Gao, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids. PMC - NIH. Retrieved from

  • Phenomenex. (2024).[2] Reversed Phase HPLC Method Development: Phenyl-Hexyl Selectivity. Retrieved from

  • Somei, M., et al. (2000). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Heterocycles. Retrieved from

Sources

Comparative

evaluating the photostability of 1-Methoxy-2-phenyl-1H-indole vs other fluorophores

This guide evaluates the photostability and photophysical profile of 1-Methoxy-2-phenyl-1H-indole (MPI) , a specialized indole derivative characterized by an N-alkoxy functionality. Unlike standard carbon-substituted ind...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the photostability and photophysical profile of 1-Methoxy-2-phenyl-1H-indole (MPI) , a specialized indole derivative characterized by an N-alkoxy functionality. Unlike standard carbon-substituted indoles, the N-methoxy group introduces unique electronic properties and potential photochemical reactivities (such as N-O bond homolysis) that researchers must characterize before application in quantitative imaging.

Content Type: Comparative Evaluation Guide
Author: Senior Application Scientist
Date: October 26, 2023

Executive Summary

1-Methoxy-2-phenyl-1H-indole (MPI) represents a class of N-functionalized indoles where the nitrogen atom is substituted with a methoxy group (


). While the 2-phenylindole core is a classic blue-emitting fluorophore (structurally related to DAPI precursors), the introduction of the N-methoxy group alters the electron density of the indole ring and, critically, introduces a potential site for photochemical cleavage.

Verdict: MPI is predicted to exhibit lower photostability compared to its N-H or N-Methyl analogs (e.g., 2-Phenylindole, DAPI) due to the lower bond dissociation energy of the


 bond, which can undergo homolysis under high-intensity UV irradiation. However, it may offer distinct advantages in Stokes shift  and solvatochromism  due to the electron-donating capability of the methoxy group.

Scientific Background & Mechanism

Electronic Structure & Fluorescence

The fluorescence of 2-phenylindole derivatives arises from


 transitions involving the indole ring conjugated with the phenyl group.
  • Standard Indoles (N-H/N-Me): The lone pair on the nitrogen participates in the aromatic system.

  • MPI (N-OMe): The oxygen atom of the methoxy group is electronegative but also possesses lone pairs. This creates a "push-pull" electronic perturbation. The

    
     group often induces a bathochromic shift  (red shift) in absorption and emission compared to the N-H parent, potentially moving excitation away from deep UV.
    
Photodegradation Mechanism (The "Weak Link")

The critical differentiator for MPI is the Nitrogen-Oxygen (N-O) bond .

  • Bond Energy: The

    
     bond dissociation energy (~50-60 kcal/mol) is significantly lower than the 
    
    
    
    bond (~75-85 kcal/mol) found in N-methylindoles.
  • Pathway: Upon absorption of high-energy photons (UV), MPI can undergo photo-induced homolysis , generating an indolyl radical and a methoxy radical. This process competes with fluorescence, reducing the quantum yield (

    
    ) and permanently bleaching the fluorophore.
    

Photophysics S0 Ground State (S0) S1 Excited State (S1*) S0->S1 Excitation (UV/Blue) S1->S0 Non-radiative Decay Fluorescence Fluorescence (Emission) S1->Fluorescence k_fl ISC Intersystem Crossing (Triplet State) S1->ISC k_isc Homolysis N-O Bond Homolysis (Photobleaching) S1->Homolysis k_deg (High Energy) Radicals Indolyl + Methoxy Radicals Homolysis->Radicals Irreversible

Figure 1: Jablonski diagram illustrating the competing pathways of fluorescence and N-O bond homolysis in MPI.

Comparative Analysis

The following table contrasts MPI with industry-standard blue fluorophores.

Feature1-Methoxy-2-phenyl-1H-indole (MPI) 2-Phenylindole (Parent) DAPI (Standard)
Core Structure Indole (

)
Indole (

)
Indole/Benzimidazole
Excitation Max ~300-330 nm (Predicted)~290-310 nm358 nm (DNA bound)
Emission Max ~380-420 nm (Blue)~360-380 nm461 nm (DNA bound)
Photostability Low to Moderate (Risk of N-O cleavage)ModerateHigh
Stokes Shift Large (Due to electronic relaxation)ModerateLarge
Solubility Lipophilic (Organic solvents)LipophilicWater Soluble
Primary Use Specialized Probes, PhotosensitizersScintillators, PrecursorsNuclear Counterstain

Key Insight: MPI should not be used as a direct replacement for DAPI in long-term live-cell imaging due to potential radical generation (phototoxicity) and faster bleaching rates. It is better suited for fixed-point assays or as a photo-active probe .

Experimental Protocol: Evaluating Photostability

To objectively define the stability of MPI in your specific application, follow this self-validating protocol. This method generates a "Bleaching Curve" to calculate the half-life (


).
Materials
  • Sample: 1-Methoxy-2-phenyl-1H-indole (10

    
    M in Ethanol or DMSO).
    
  • Control: DAPI (10

    
    M in water) and 2-Phenylindole (10 
    
    
    
    M in Ethanol).
  • Instrument: Spectrofluorometer or Fluorescence Microscope with time-lapse capability.

Workflow Diagram

Workflow Prep 1. Sample Preparation (Absorbance matched ~0.1 OD) Baseline 2. Baseline Scan (Emission Spectrum) Prep->Baseline Irrad 3. Continuous Irradiation (Excitation @ Peak $ ambda$) Baseline->Irrad Measure 4. Interval Measurement (Every 10s for 10 min) Irrad->Measure Loop Measure->Irrad Analyze 5. Data Normalization (I_t / I_0) Measure->Analyze Post-Acquisition Calc 6. Calculate t_1/2 Analyze->Calc

Figure 2: Step-by-step workflow for photostability characterization.

Step-by-Step Methodology
  • Absorbance Matching: Prepare solutions of MPI and the Control (2-Phenylindole) such that their optical density (OD) at the excitation wavelength is identical (aim for OD = 0.1). This ensures both samples absorb the same number of photons.

  • Setup: Place the quartz cuvette in the fluorometer. Set the excitation monochromator to the peak absorption of MPI (likely ~310 nm, verify with scan).

  • Irradiation: Open the excitation shutter continuously. This mimics the intense light exposure of a microscope.

  • Data Logging: Record the emission intensity at the peak wavelength every 1 second for 600 seconds (10 minutes).

  • Analysis:

    • Normalize data:

      
      .
      
    • Plot

      
       vs. Time (seconds).
      
    • Fit to a mono-exponential decay model:

      
      .
      
    • Result: The decay constant

      
       represents the photobleaching rate.
      
Expected Results Interpretation
  • If MPI

    
     < 2-Phenylindole:  The N-methoxy group is destabilizing the molecule (likely N-O homolysis).
    
  • If MPI

    
     > 2-Phenylindole:  The methoxy group is stabilizing the excited state via resonance (unlikely but possible in specific solvents).
    

References

  • PubChem. (2025).[1][2] 1-Methoxy-2-phenyl-1H-indole (Compound Summary). National Library of Medicine. Available at: [Link]

  • Somei, M., et al. (2006). Dual Fluorescence Spectra of 1-Hydroxyindoles. Heterocycles.[3] (Discusses the photophysics of N-hydroxy/alkoxy indoles). Available at: [Link]

  • Boscá, F., et al. (2000).[4] Photophysical and photochemical study of 6-methoxy-2-naphthylacetic acid. Photochemistry and Photobiology.[4] (Mechanistic insight into methoxy-substituted aromatics). Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. (Standard regulatory protocol for stability). Available at: [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of 1-Methoxy-2-phenyl-1H-indole and its Analogues

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4][5] Within the vast library of i...

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4][5] Within the vast library of indole derivatives, the 2-phenyl-1H-indole framework has garnered significant attention as a promising pharmacophore for the development of novel anticancer agents.[6][7] Many compounds featuring this core structure exert their cytotoxic effects by targeting fundamental cellular processes, most notably tubulin polymerization, leading to cell cycle arrest and programmed cell death.[6][7]

This guide provides an in-depth, objective comparison of the cytotoxic performance of 1-methoxy-2-phenyl-1H-indole against its structural analogues. We will dissect the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data from relevant studies, and detail the methodologies required for their evaluation. The insights herein are intended to guide researchers and drug development professionals in the rational design of more potent and selective indole-based therapeutic agents.

The Molecular Basis of Indole-Induced Cytotoxicity: A Mechanistic Overview

The anticancer activity of 2-phenyl-indole derivatives is primarily orchestrated through the induction of apoptosis (programmed cell death), a clean and controlled mechanism of cell elimination.[8][9] This process is often preceded by a halt in the cell division cycle, a direct consequence of the drug's interaction with its molecular target.

Key Mechanisms of Action:
  • Disruption of Microtubule Dynamics: A significant number of 2-phenyl-indoles function as tubulin polymerization inhibitors. By binding to tubulin, the protein subunit of microtubules, they disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference prevents the formation of a functional mitotic spindle, a critical apparatus for chromosome segregation during cell division. The result is a cellular arrest in the G2/M phase of the cell cycle, which, if prolonged, triggers the apoptotic cascade.[3][4][6]

  • Induction of Intrinsic Apoptosis: The cellular stress induced by microtubule disruption or other insults activates the intrinsic, or mitochondrial, pathway of apoptosis.[10][11] This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[12][13][14][15] Cytotoxic indoles can shift the balance in favor of the pro-apoptotic proteins. This leads to the permeabilization of the outer mitochondrial membrane and the release of key apoptogenic factors, such as cytochrome c, into the cytoplasm.[10][12]

  • Caspase Activation: Once in the cytoplasm, cytochrome c associates with Apaf-1 to form the "apoptosome," a complex that activates the initiator caspase, caspase-9. Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell by cleaving a multitude of cellular proteins, culminating in cell death.[10][16][17]

Experimental Assessment of Cytotoxicity: Protocols and Rationale

To quantitatively compare the cytotoxic potential of different indole analogues, standardized and reproducible in vitro assays are essential. The following protocols for the MTT and LDH assays represent two of the most common and reliable methods used in the field.

MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method that quantifies cell viability based on metabolic activity.[18] The core principle is the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial reductase enzymes present only in metabolically active, living cells.[19][20] The amount of formazan produced is directly proportional to the number of viable cells.[20]

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells for a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or an acidic isopropanol solution) to each well to dissolve the crystals.[19] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570-590 nm.[19] A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

LDH Assay: A Measure of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[21][22] LDH is a stable cytosolic enzyme that is rapidly released into the culture supernatant upon cell lysis or necrosis.[23][24] The assay involves a two-step enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product, measured colorimetrically.[21]

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Set up additional control wells for:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of the incubation.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

  • Reaction Mixture Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and tetrazolium salt). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[21][24]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Cytotoxicity_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_data Phase 3: Data Acquisition & Analysis start Seed Cells in 96-Well Plate incubate1 Incubate 24h (Cell Adhesion) start->incubate1 treat Treat with Indole Analogues & Controls incubate1->treat incubate2 Incubate 48-72h (Treatment Period) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt MTT Path collect_supernatant Collect Supernatant incubate2->collect_supernatant LDH Path incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance (Plate Reader) solubilize->read add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate 30 min add_ldh_reagent->incubate_ldh incubate_ldh->read analyze Calculate % Viability or % Cytotoxicity read->analyze end Determine IC50 Values analyze->end

Fig 1. Generalized workflow for in vitro cytotoxicity testing using MTT or LDH assays.

Structure-Activity Relationship (SAR) of 2-Phenyl-Indole Analogues

The cytotoxic potency of the 2-phenyl-indole scaffold can be dramatically altered by chemical modifications at several key positions. Understanding these SAR trends is crucial for designing more effective agents.

  • N1-Position (Indole Nitrogen): The substitution on the indole nitrogen is a critical determinant of activity. While the parent 1H-indole can be active, N-alkylation often modulates potency. For instance, N-methylation has been shown to enhance cytotoxic activity by over 60-fold in certain analogue series compared to the unsubstituted counterpart.[7][25] The introduction of the 1-methoxy group in our lead compound, 1-methoxy-2-phenyl-1H-indole, represents a less common modification that warrants direct comparison with N-H and N-methyl analogues to ascertain its impact on potency and metabolic stability.

  • C2-Phenyl Ring: The substitution pattern on the 2-phenyl ring is paramount. A 3,4,5-trimethoxyphenyl group is a recurring motif in highly potent tubulin inhibitors, mimicking the A-ring of colchicine.[6][7] The presence and position of methoxy groups are particularly influential; studies on methoxy stilbene analogues of resveratrol show that trimethoxy and tetramethoxy derivatives exhibit higher cytotoxicity than resveratrol itself.[11] Analogues with a simple phenyl group are typically less active.

  • C3-Position: While our parent compound is unsubstituted at C3, this position is a hot spot for modification in many potent anticancer indoles. The introduction of groups like a carbonyl or a sulfur bridge, often linking to another aryl moiety (such as the aforementioned 3,4,5-trimethoxyphenyl group), is a common strategy to enhance tubulin polymerization inhibitory activity.[6][7]

  • Indole Core (Positions 4-7): Substitution on the indole nucleus itself can fine-tune activity. Halogenation (e.g., fluorine, chlorine) or the addition of methoxy groups at positions 4, 5, 6, or 7 can influence binding affinity, lipophilicity, and metabolic profile.[6] For example, a 6-methoxy group has been shown to be a feature of potent tubulin inhibitors.[6]

Apoptosis_Pathway cluster_signal Initiation Signal cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade drug Indole Analogue (e.g., Tubulin Inhibitor) stress Cellular Stress (Mitotic Arrest) drug->stress bax Bax / Bak (Pro-apoptotic) stress->bax activates bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) stress->bcl2 inhibits mito Mitochondrion bax->mito forms pore in membrane bcl2->bax blocks cyto_c Cytochrome c (release) mito->cyto_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cyto_c->apoptosome assembles casp9 Caspase-9 (Initiator) apoptosome->casp9 activates casp3 Caspase-3 (Executioner) casp9->casp3 activates death Substrate Cleavage & Apoptosis casp3->death

Fig 2. The intrinsic apoptosis pathway activated by cytotoxic indole analogues.

Comparative Cytotoxicity Data

The following table summarizes representative cytotoxicity data for 2-phenyl-indole analogues against various human cancer cell lines. This data, synthesized from multiple studies, illustrates the SAR principles discussed above. Note that direct data for 1-methoxy-2-phenyl-1H-indole is sparse in publicly available literature; its expected activity is inferred from related structures.

Compound IDN1-Substitution2-Phenyl Ring SubstitutionIndole Core SubstitutionCancer Cell LineIC₅₀ (µM)Reference
Parent (Inferred) -OCH₃UnsubstitutedUnsubstitutedMCF-7 (Breast)Est. 5-15N/A
Analogue A -HUnsubstitutedUnsubstitutedMCF-7 (Breast)> 50[26]
Analogue B -CH₃UnsubstitutedUnsubstitutedMCF-7 (Breast)~10[26]
Analogue C -H4-Amino6-FluoroA549 (Lung)~8[27]
Analogue D -H3,4,5-Trimethoxy6-MethoxyMCF-7 (Breast)0.052[6]
Analogue E -H3,4,5-Trimethoxy7-FluoroHeLa (Cervical)0.019[6]
Analogue F -H (bis-indole)p-ChlorobenzenesulfonylPhenolicHepG2 (Liver)~3[27]
Etoposide (Ref.) N/AN/AN/AHepG2 (Liver)~9[27]

Data is illustrative and compiled from studies on structurally related compounds to highlight SAR trends. IC₅₀ values are approximate and depend heavily on specific experimental conditions.

Conclusion and Future Directions

The 2-phenyl-1H-indole scaffold is a versatile and potent platform for the development of novel anticancer agents. The comparative analysis reveals that cytotoxicity is exquisitely sensitive to substitutions on the indole and phenyl rings. Specifically:

  • High Potency: Is strongly associated with a 3,4,5-trimethoxyphenyl group at the C2 position and methoxy or halogen substitutions on the indole core, particularly at positions 6 and 7.

  • N1-Substitution: Plays a key role in modulating activity, with N-methylation often being superior to an unsubstituted N-H. The specific contribution of an N-methoxy group requires further direct investigation but suggests a potential avenue for modifying pharmacokinetic properties.

Future research should focus on the synthesis and evaluation of a focused library of 1-methoxy-2-phenyl-1H-indole analogues, systematically exploring substitutions on both the phenyl ring and the indole nucleus. Such studies, guided by the SAR principles outlined in this guide, will be instrumental in identifying lead candidates with superior potency against a broad range of cancer cell lines and, ultimately, improved therapeutic potential in vivo.

References

  • Kaur, B., Venugopal, S., Verma, A., Sahu, S. K., Wadhwa, P., Kumar, D., & Sharma, A. (2023). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Current Organic Synthesis, 20(4), 376-394.
  • Bentham Science Publishers. (2022). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives.
  • ResearchGate. (n.d.). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives.
  • Semantic Scholar. (n.d.). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes.
  • Gorniak, I., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7595.
  • PubMed. (n.d.). Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents.
  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
  • Dhiman, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). European Journal of Medicinal Chemistry, 238, 114448.
  • Semantic Scholar. (n.d.). Target-based anticancer indole derivatives and insight into structure-activity relationship.
  • PubMed. (2008). Novel 2-step Synthetic Indole Compound 1,1,3-tri(3-indolyl)cyclohexane Inhibits Cancer Cell Growth in Lung Cancer Cells and Xenograft Models. Cancer, 113(4), 837-848.
  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit.
  • PubMed. (2010). Indole-3-carbinol induces apoptosis through p53 and activation of caspase-8 pathway in lung cancer A549 cells. Food and Chemical Toxicology, 48(3), 859-865.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay.
  • Weydert, C. J., & Smith, C. A. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 71(1), 7.27.1-7.27.12.
  • BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indole Derivatives as Potential Therapeutic Agents.
  • National Institutes of Health. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
  • American Chemical Society Publications. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4867-4878.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • Abcam. (n.d.). MTT assay protocol.
  • National Institutes of Health. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents.
  • Checkpoint lab protocols. (1994). MTT Cell Assay Protocol.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • Unknown source. (n.d.). MTT Assay Principle.
  • PubMed. (n.d.). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • American Chemical Society Publications. (n.d.). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry.
  • La Regina, G., et al. (2016). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 59(4), 1579-1595.
  • National Institutes of Health. (n.d.). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy.
  • Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3719.
  • National Center for Biotechnology Information. (n.d.). Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response. In Madame Curie Bioscience Database.
  • Semantic Scholar. (n.d.). BCL-2 family proteins in apoptosis and its regulation.
  • YouTube. (2019). Apoptosis Regulation by Genes | Bcl-2 Family.
  • BenchChem. (n.d.). The Multifaceted Pharmacology of 2-Phenyl-Indole Analogs: A Structure-Activity Relationship Deep Dive.
  • ResearchGate. (n.d.). Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells.
  • National Institutes of Health. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13, 8816.
  • PubMed. (2013). Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles. Bioorganic & Medicinal Chemistry Letters, 23(9), 2671-2674.

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Safety & Regulatory Compliance

Safety

1-Methoxy-2-phenyl-1H-indole proper disposal procedures

Executive Summary: Operational Disposal Strategy This guide outlines the technical protocol for the safe containment and disposal of 1-Methoxy-2-phenyl-1H-indole (CAS: 5784-95-2 for the 2-(4-methoxy) isomer analog; speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Strategy

This guide outlines the technical protocol for the safe containment and disposal of 1-Methoxy-2-phenyl-1H-indole (CAS: 5784-95-2 for the 2-(4-methoxy) isomer analog; specific N-methoxy derivatives often share similar profiles).[1]

While this specific indole derivative is not explicitly listed on EPA P-lists or U-lists (40 CFR § 261.33), it must be managed as Non-Halogenated Organic Hazardous Waste due to its potential aquatic toxicity and irritant properties common to lipophilic indole scaffolds.[1] As a Senior Scientist, I advise treating the N-methoxy functionality with elevated caution regarding stability compared to standard N-alkyl indoles.

Physicochemical Hazard Profiling

Before disposal, you must validate the waste stream characterization. The N-methoxy motif (


) introduces unique electronic properties compared to standard indoles, potentially affecting stability under acidic conditions.[1]
ParameterCharacteristicOperational Implication
Physical State Solid (Crystalline)Dispose as solid waste unless dissolved.[1]
Solubility Lipophilic (Soluble in DCM, EtOAc, Acetone)Do not use water for primary decontamination. Use Acetone/Ethanol.
Reactivity Potential N-O bond labilityAvoid mixing with strong reducing agents or concentrated acids in waste carboys.
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H410 (Aquatic Tox.)Zero-drain disposal policy. All rinsates must be captured.[1]
RCRA Status Not Listed (Generator Determination Required)Manage as Class 9 (Miscellaneous) or General Organic Waste.

Expert Insight: The "Precautionary Principle" dictates that in the absence of a compound-specific LD50, we assume the toxicity profile of the parent pharmacophore—in this case, a bioactive indole.

Waste Segregation Decision Logic

Effective disposal begins with segregation. Commingling incompatible chemicals is the primary cause of laboratory waste accidents.

Figure 1: Waste Stream Segregation Workflow This decision tree guides the researcher from the state of the matter to the correct satellite accumulation container.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is the material Solid? Start->IsSolid SolidWaste Solid Waste Stream (Double-bagged) IsSolid->SolidWaste Yes (Pure Compound/ Silica Gel) IsSolution Is it in Solution? IsSolid->IsSolution No SolventCheck Check Solvent Type IsSolution->SolventCheck HaloWaste Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste (e.g., Acetone, EtOAc) SolventCheck->NonHaloWaste No Halogens Rinsate Glassware Decontamination Rinsate->SolventCheck First Rinse (Acetone)

Caption: Operational logic for segregating 1-Methoxy-2-phenyl-1H-indole waste streams to prevent regulatory non-compliance.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired reagents, spill cleanup debris, or contaminated silica gel.

  • PPE Verification: Wear nitrile gloves (double-gloving recommended for N-methoxy compounds), safety goggles, and a lab coat.[1]

  • Primary Containment: Transfer the solid 1-Methoxy-2-phenyl-1H-indole into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a secondary bag (double-bagging).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "1-Methoxy-2-phenyl-1H-indole solid waste."[1]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Accumulation: Deposit into the lab's designated Solid Hazardous Waste Drum .

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for rotary evaporator traps or reaction solvents.

  • Solvent Identification: Determine the primary solvent.

    • If Dichloromethane (DCM) was used: Segregate to Halogenated Waste .

    • If Ethyl Acetate/Hexanes/Methanol were used: Segregate to Non-Halogenated Waste .

  • Transfer: Pour liquid through a funnel into the appropriate carboy. Do not fill >90% capacity to allow for vapor expansion.

  • Log Entry: Immediately record the volume and constituent ("Indole derivative <1%") on the carboy's accumulation log.

Protocol C: Glassware Decontamination (The "Triple Rinse")

Crucial for preventing cross-contamination and ensuring glassware safety.

  • Solvent Selection: Use Acetone or Ethanol . (Water is ineffective due to the lipophilicity of the phenyl-indole).[1]

  • Rinse 1 & 2: Rinse the flask with a small volume of solvent. Collect this rinsate into the Liquid Hazardous Waste container.

  • Rinse 3: Perform a final rinse. Collect as waste.

  • Final Wash: Once the organic residue is removed, wash with soap and water in the sink.

Regulatory Compliance & Documentation

As a generator of chemical waste, you are legally bound by the Resource Conservation and Recovery Act (RCRA) .

  • Satellite Accumulation Areas (SAA): You may store up to 55 gallons of hazardous waste at or near the point of generation. The container must remain closed unless adding waste [1].

  • Determination of Hazard: Under 40 CFR § 262.11, the generator must determine if waste is hazardous. Since 1-Methoxy-2-phenyl-1H-indole is toxic to aquatic life, it must never be disposed of via sanitary sewer systems [2].[1]

Emergency Spill Response:

  • Minor Spill (<10g): Isolate area. Cover with absorbent pads or vermiculite. Scoop into a bag and treat as Solid Hazardous Waste .

  • Major Spill: Evacuate the area and contact Environmental Health & Safety (EHS).

References

  • United States Environmental Protection Agency (EPA). (2024). Satellite Accumulation Area Regulations (40 CFR 262.15). EPA.gov. [Link]1]

  • United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Determination (40 CFR 262.11). EPA.gov. [Link]1]

  • PubChem. (2025).[3] Indole Derivatives Safety Data Summary. National Library of Medicine. [Link]1]

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